Product packaging for Forchlorfenuron-d5(Cat. No.:)

Forchlorfenuron-d5

Cat. No.: B590974
M. Wt: 252.71 g/mol
InChI Key: GPXLRLUVLMHHIK-RALIUCGRSA-N
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Description

Forchlorfenuron-d5, also known as this compound, is a useful research compound. Its molecular formula is C12H10ClN3O and its molecular weight is 252.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10ClN3O B590974 Forchlorfenuron-d5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloropyridin-4-yl)-3-(2,3,4,5,6-pentadeuteriophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c13-11-8-10(6-7-14-11)16-12(17)15-9-4-2-1-3-5-9/h1-8H,(H2,14,15,16,17)/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXLRLUVLMHHIK-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)NC2=CC(=NC=C2)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Forchlorfenuron-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For drug development professionals, researchers, and scientists, this in-depth technical guide provides a comprehensive overview of Forchlorfenuron-d5, including its chemical properties, structure, and its application in analytical methodologies.

This compound is the deuterated analogue of forchlorfenuron, a synthetic phenylurea derivative that acts as a plant growth regulator.[1] Due to its isotopic labeling, this compound serves as an excellent internal standard for the quantitative analysis of forchlorfenuron residues in various matrices, particularly in food and environmental samples.[2] Its use in analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), allows for accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response.

Core Chemical Information

This compound is structurally identical to forchlorfenuron, with the exception of five deuterium atoms replacing the hydrogen atoms on the phenyl ring. This isotopic substitution results in a higher molecular weight, which allows for its differentiation from the non-deuterated form in mass spectrometry-based analyses.

PropertyValueSource
Chemical Name N-(2-Chloro-4-pyridinyl)-N'-(phenyl-d5)urea[1][2]
Synonyms 1-(2-Chloro-4-pyridyl)-3-(phenyl-d5)urea, CPPU-d5[1]
CAS Number 1398065-87-6
Molecular Formula C₁₂H₅D₅ClN₃O
Molecular Weight 252.71 g/mol
Appearance White to off-white crystalline powder
Purity Typically ≥98%
Storage -20°C for long-term storage

Chemical Structure

The chemical structure of this compound is characterized by a central urea moiety linking a 2-chloropyridine ring and a deuterated phenyl ring.

Caption: Chemical structure of this compound.

Experimental Protocols

The primary application of this compound is as an internal standard in analytical methods for the determination of forchlorfenuron residues. Below is a representative experimental protocol for the analysis of forchlorfenuron in fruit samples using LC-MS/MS with this compound as an internal standard. This protocol is based on established methods for forchlorfenuron analysis, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.

Objective: To quantify the concentration of forchlorfenuron in a fruit matrix using an internal standard method with this compound.

Materials:

  • Forchlorfenuron analytical standard

  • This compound internal standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Homogenizer or blender

  • Centrifuge

  • Vortex mixer

  • LC-MS/MS system

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of Forchlorfenuron (1 mg/mL) in methanol.

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • From the stock solutions, prepare a series of calibration standards in a suitable solvent (e.g., 90:10 water:acetonitrile with 0.1% formic acid) containing a constant concentration of this compound (e.g., 50 ng/mL) and varying concentrations of Forchlorfenuron (e.g., 1, 5, 10, 50, 100 ng/mL).

  • Sample Preparation (QuEChERS):

    • Homogenize a representative portion of the fruit sample (e.g., 10 g) until a uniform consistency is achieved.

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add a known amount of this compound internal standard solution (e.g., 50 µL of a 10 µg/mL solution to achieve a final concentration of 50 ng/g).

    • Add 10 mL of acetonitrile.

    • Cap the tube and vortex vigorously for 1 minute.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

    • The supernatant is the final extract.

  • LC-MS/MS Analysis:

    • Transfer the final extract into an autosampler vial.

    • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

    • Liquid Chromatography (LC) Conditions (Example):

      • Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: A suitable gradient to separate the analyte from matrix interferences.

      • Flow Rate: 0.3 mL/min

      • Column Temperature: 40°C

    • Mass Spectrometry (MS/MS) Conditions (Example):

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Monitor the following transitions (precursor ion > product ion):

        • Forchlorfenuron: e.g., m/z 248 > 129

        • This compound: e.g., m/z 253 > 134

      • Optimize collision energy and other MS parameters for maximum sensitivity.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of Forchlorfenuron to the peak area of this compound against the concentration of Forchlorfenuron.

    • Determine the concentration of Forchlorfenuron in the sample extract from the calibration curve.

    • Calculate the final concentration of Forchlorfenuron in the original fruit sample, taking into account the initial sample weight and any dilution factors.

Logical Workflow for Analytical Method

experimental_workflow start Start: Fruit Sample homogenization Sample Homogenization start->homogenization spiking Spike with this compound (Internal Standard) homogenization->spiking extraction QuEChERS Extraction (Acetonitrile, MgSO4, NaCl) spiking->extraction centrifugation1 Centrifugation extraction->centrifugation1 cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) centrifugation1->cleanup Collect Supernatant centrifugation2 Centrifugation cleanup->centrifugation2 analysis LC-MS/MS Analysis centrifugation2->analysis Collect Supernatant quantification Data Processing & Quantification analysis->quantification end End: Forchlorfenuron Concentration quantification->end

Caption: Workflow for Forchlorfenuron quantification.

References

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Forchlorfenuron-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Forchlorfenuron-d5 (N-(2-Chloro-4-pyridinyl)-N'-(phenyl-d5)urea), a deuterated analog of the plant growth regulator Forchlorfenuron. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the preparation and characterization of this stable isotope-labeled standard.

Introduction

Forchlorfenuron (CPPU) is a synthetic phenylurea derivative with cytokinin-like activity, widely used in agriculture to promote cell division and improve fruit size and yield. This compound, in which the five hydrogen atoms on the phenyl ring are replaced with deuterium, serves as an invaluable internal standard for quantitative analysis by mass spectrometry. Its near-identical chemical and physical properties to the unlabeled parent compound, coupled with its distinct mass, allow for precise and accurate quantification in complex matrices by correcting for variations during sample preparation and analysis.

Table 1: Chemical and Physical Properties

PropertyValue
Chemical Formula C₁₂H₅D₅ClN₃O
Molecular Weight 252.71 g/mol
CAS Number 1398065-87-6
Appearance White to off-white crystalline powder
IUPAC Name 1-(2-chloropyridin-4-yl)-3-(2,3,4,5,6-pentadeuteriophenyl)urea
Isotopic Labeling Phenyl-d5

Synthetic Pathway and Isotopic Labeling

The synthesis of this compound is achieved through a two-step process. The isotopic labeling is introduced at the beginning of the synthesis by utilizing a deuterated starting material, aniline-d5.

Logical Flow of Synthesis

Synthesis_Flow Aniline_d5 Aniline-d5 Intermediate Phenyl-d5-isocyanate (or carbamate intermediate) Aniline_d5->Intermediate Step 1: Carbamoylation Phosgene_equiv Phosgene Equivalent (e.g., Phenyl Chloroformate) Phosgene_equiv->Intermediate Forchlorfenuron_d5 This compound Intermediate->Forchlorfenuron_d5 Step 2: Urea Formation Aminopyridine 2-Chloro-4-aminopyridine Aminopyridine->Forchlorfenuron_d5

Caption: Synthetic workflow for this compound.

Step 1: Formation of the Phenyl-d5 Carbamate Intermediate

The synthesis commences with the reaction of aniline-d5 with a phosgene equivalent, such as phenyl chloroformate, in the presence of a base. This reaction forms a phenyl-d5-carbamate intermediate. The use of a phosgene equivalent is a safer alternative to highly toxic phosgene gas.

Step 2: Urea Formation

The phenyl-d5-carbamate intermediate is then reacted with 2-chloro-4-aminopyridine to yield the final product, this compound. This step involves the formation of the urea linkage.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound. These are based on established methods for the synthesis of phenylureas.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: this compound Synthesis cluster_characterization Characterization A1 Dissolve Aniline-d5 and Base in an Aprotic Solvent A2 Add Phenyl Chloroformate dropwise at 0-5 °C A1->A2 A3 Stir at Room Temperature A2->A3 A4 Work-up and Isolation of Phenyl-d5-carbamate Intermediate A3->A4 B1 Dissolve Phenyl-d5-carbamate and 2-Chloro-4-aminopyridine in a High-Boiling Solvent A4->B1 Proceed to Step 2 B2 Heat the Mixture with a Catalyst B1->B2 B3 Monitor Reaction Progress (e.g., by TLC or LC-MS) B2->B3 B4 Cool, Precipitate, and Filter the Product B3->B4 B5 Purify by Recrystallization B4->B5 C1 Mass Spectrometry (MS) B5->C1 Characterization C2 Nuclear Magnetic Resonance (NMR) C3 Purity Analysis (e.g., HPLC)

Caption: Detailed experimental workflow for the synthesis and characterization of this compound.

Materials and Reagents
  • Aniline-d5 (≥98 atom % D)

  • Phenyl chloroformate

  • Triethylamine (or other suitable base)

  • 2-Chloro-4-aminopyridine

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • High-boiling point solvent (e.g., Toluene, Xylene)

  • Catalyst (e.g., DMAP - 4-Dimethylaminopyridine)

  • Reagents for work-up and purification (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, recrystallization solvents)

Procedure

Step 1: Synthesis of Phenyl N-(phenyl-d5)carbamate (Intermediate)

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline-d5 (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of phenyl chloroformate (1.05 eq.) in anhydrous dichloromethane to the reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude phenyl N-(phenyl-d5)carbamate. The product can be purified by recrystallization if necessary.

Step 2: Synthesis of this compound

  • Combine the phenyl N-(phenyl-d5)carbamate intermediate (1.0 eq.), 2-chloro-4-aminopyridine (1.0 eq.), and a catalytic amount of DMAP in a high-boiling point solvent such as toluene.

  • Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, or until TLC or LC-MS analysis indicates the consumption of the starting materials.

  • Cool the reaction mixture to room temperature. The product should precipitate out of the solution.

  • Collect the solid product by filtration and wash with a small amount of cold solvent.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a crystalline solid.

Quantitative Data

While specific yields for the synthesis of this compound are not widely published, analogous preparations of phenylureas typically proceed with moderate to good yields.

Table 2: Expected Quantitative Data

ParameterExpected Value/Method
Overall Yield 60-80% (estimated)
Isotopic Purity ≥98 atom % D
Chemical Purity ≥98% (by HPLC)

Isotopic Purity Determination: The isotopic purity of this compound can be determined using high-resolution mass spectrometry (HRMS) by analyzing the isotopic distribution of the molecular ion peak. The relative intensities of the M+0 to M+5 peaks will indicate the degree of deuteration.

Characterization and Analytical Data

Mass Spectrometry

Mass spectrometry is a key analytical technique for confirming the identity and isotopic labeling of this compound.

Table 3: Mass Spectrometry Data

ParameterValueReference
Precursor Ion ([M+H]⁺) m/z 253.05[1]
Product Ion (for quantification) m/z 129.02[1]

The mass spectrum will show a molecular ion peak at m/z 253.05, which is 5 mass units higher than that of unlabeled Forchlorfenuron (m/z 248.05), confirming the incorporation of five deuterium atoms. The fragmentation pattern will be similar to the unlabeled standard, with the key fragment ion at m/z 129.02 corresponding to the 2-chloro-4-aminopyridine moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the position of the isotopic labels.

Expected ¹H NMR Spectrum:

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the phenyl ring (typically observed in the aromatic region for the unlabeled compound) will be absent. The spectrum will be simplified to show only the signals for the protons on the 2-chloro-4-pyridinyl ring. The absence of the phenyl proton signals is a definitive confirmation of the deuteration at the desired positions.

Conclusion

The synthesis of this compound is a straightforward process that relies on the use of a deuterated starting material, aniline-d5. The two-step synthetic route provides a reliable method for obtaining this valuable internal standard. Proper characterization by mass spectrometry and NMR is crucial to confirm its identity, isotopic purity, and the location of the deuterium labels, ensuring its suitability for high-precision quantitative analytical applications.

References

Decoding the Forchlorfenuron-d5 Certificate of Analysis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a Certificate of Analysis (CoA) for a deuterated standard like Forchlorfenuron-d5 is more than just a document; it's a blueprint for its precise and effective use in quantitative analysis. This in-depth guide explains the critical data presented in a typical this compound CoA, details the experimental methodologies used to obtain this data, and illustrates the compound's mechanism of action through signaling pathway diagrams.

Understanding the Core Data of a this compound Certificate of Analysis

A Certificate of Analysis for this compound provides essential information about the identity, purity, and quality of the standard. The following tables summarize the key quantitative data typically found on a CoA.

Table 1: Identification and Chemical Properties
ParameterSpecification
Compound Name This compound
CAS Number 1398065-87-6
Molecular Formula C₁₂H₅D₅ClN₃O
Molecular Weight 252.71 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol
Table 2: Purity and Isotopic Enrichment
ParameterMethodSpecification
Chemical Purity HPLC≥98%
Isotopic Enrichment Mass Spectrometry≥99 atom % D
Elemental Analysis Combustion AnalysisConforms to theoretical values
Table 3: Residual Impurities
ParameterMethodSpecification
Residual Solvents GC-HS (USP <467>)Meets USP <467> limits
Water Content Karl Fischer Titration≤0.5%
Inorganic Impurities ICP-MSConforms to specified limits

Experimental Protocols: The Foundation of Quality Assurance

The data presented in a CoA is the result of rigorous analytical testing. Below are detailed methodologies for the key experiments performed to certify this compound.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method determines the chemical purity of this compound by separating it from any non-deuterated or other impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare the this compound sample to be tested at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection Wavelength: 263 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Calculation: The purity is calculated by comparing the peak area of the this compound in the sample to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Prepare Mobile Phase (Acetonitrile:Water) HPLC HPLC System MobilePhase->HPLC Standard Prepare Standard Solution Standard->HPLC Sample Prepare Sample Solution Sample->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram Calculation Calculate Purity Chromatogram->Calculation

HPLC Workflow for Chemical Purity Analysis

Mass Spectrometry (MS) for Isotopic Enrichment

This method confirms the isotopic enrichment of this compound, ensuring a high proportion of deuterium atoms.

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system

Reagents:

  • Appropriate solvent for sample dissolution (e.g., methanol)

Procedure:

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent.

  • Instrument Setup:

    • Ionization Mode: Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.

    • Mass Analyzer: Set to scan a mass range that includes the molecular ions of both the deuterated and non-deuterated Forchlorfenuron.

  • Analysis: Infuse the sample solution into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum, focusing on the molecular ion cluster.

  • Calculation: The isotopic enrichment is determined by comparing the intensity of the peak corresponding to the d5-labeled compound to the sum of intensities of all isotopic peaks of the compound.[1]

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis SamplePrep Dissolve Sample MassSpec Mass Spectrometer SamplePrep->MassSpec Spectrum Acquire Mass Spectrum MassSpec->Spectrum Calculation Calculate Isotopic Enrichment Spectrum->Calculation

Mass Spectrometry Workflow for Isotopic Enrichment

Headspace Gas Chromatography (HS-GC) for Residual Solvents

This method is used to identify and quantify any residual solvents from the synthesis process, following the guidelines of USP <467>.[2]

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler

Reagents:

  • Dimethyl sulfoxide (DMSO) or another suitable solvent

  • Residual solvent standards as specified in USP <467>

Procedure:

  • Standard Preparation: Prepare standard solutions of the relevant residual solvents in the chosen diluent according to USP <467> procedures.

  • Sample Preparation: Accurately weigh the this compound sample into a headspace vial and dissolve it in the appropriate solvent.

  • Headspace Conditions:

    • Equilibration Temperature: e.g., 80°C

    • Equilibration Time: e.g., 20 minutes

  • GC Conditions:

    • Column: G43 phase column (e.g., 30 m x 0.32 mm, 1.8 µm)

    • Carrier Gas: Helium or Nitrogen

    • Temperature Program: A suitable temperature gradient to separate the target solvents.

  • Analysis: The headspace autosampler injects the vapor phase from the vials into the GC.

  • Quantification: The peak areas of any detected solvents in the sample are compared to those of the standards to determine their concentration.

Mechanism of Action: Forchlorfenuron's Biological Pathways

Forchlorfenuron is a synthetic cytokinin, a class of plant growth hormones that promote cell division. Its mechanism of action involves interacting with key cellular pathways.

Cytokinin Two-Component Signaling Pathway

Forchlorfenuron, like natural cytokinins, is thought to activate the two-component signaling pathway in plants. This pathway is a phosphorelay system that ultimately leads to the regulation of gene expression.

Cytokinin_Pathway Forchlorfenuron Forchlorfenuron Receptor Cytokinin Receptor (AHK) Forchlorfenuron->Receptor Phosphorylation1 Autophosphorylation Receptor->Phosphorylation1 AHP Histidine Phosphotransfer Proteins (AHP) Phosphorylation1->AHP P Phosphorylation2 Phosphorylation AHP->Phosphorylation2 ARR Response Regulators (ARR) Phosphorylation2->ARR P GeneExpression Gene Expression (Cell Division) ARR->GeneExpression Septin_Interaction Forchlorfenuron Forchlorfenuron Septin Septin Filaments Forchlorfenuron->Septin Disruption Disrupted Septin Organization Septin->Disruption CellDivision Altered Cell Division Disruption->CellDivision

References

Commercial Availability and Technical Guide for Forchlorfenuron-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this technical guide provides a comprehensive overview of the commercial availability, suppliers, and analytical methodologies related to Forchlorfenuron-d5. This deuterated analog of Forchlorfenuron serves as a critical internal standard for mass spectrometry-based quantitative analysis, ensuring accuracy and precision in experimental results.

Commercial Suppliers and Quantitative Data

This compound is commercially available from several specialized chemical suppliers. The following table summarizes the key quantitative data for the products offered by prominent vendors.

SupplierProduct NumberIsotopic EnrichmentChemical PurityAvailable Quantities
C/D/N Isotopes D-742299 atom % D-10 mg, 50 mg
LGC Standards CDN-D-742299 atom % Dmin 98%10 mg
Biorbyt orb1403075--0.05mg, 0.25mg, 1mg

Note: Pricing information is subject to change and should be confirmed with the respective suppliers.

Experimental Protocols: Analytical Methodologies

While specific research protocols for this compound are often application-dependent, its primary use is as an internal standard in analytical methods for the quantification of Forchlorfenuron. The following methodologies, originally developed for Forchlorfenuron, are directly applicable when using this compound as an internal standard.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices.

Workflow for QuEChERS Extraction:

G sample 1. Homogenized Sample (e.g., fruit, vegetable) acetonitrile 2. Add Acetonitrile and This compound (Internal Standard) sample->acetonitrile salts 3. Add QuEChERS Salts (e.g., MgSO4, NaCl) acetonitrile->salts vortex 4. Vortex/Shake salts->vortex centrifuge1 5. Centrifuge vortex->centrifuge1 supernatant 6. Collect Acetonitrile Supernatant centrifuge1->supernatant cleanup 7. Dispersive SPE Cleanup (e.g., PSA, C18) supernatant->cleanup centrifuge2 8. Centrifuge cleanup->centrifuge2 final_extract 9. Final Extract for LC-MS/MS Analysis centrifuge2->final_extract

Caption: QuEChERS sample preparation workflow.

Methodology:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile and an appropriate amount of this compound solution as the internal standard.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Vortex or shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Transfer the upper acetonitrile layer to a clean tube.

  • For cleanup, add dispersive solid-phase extraction (dSPE) sorbents (e.g., 150 mg primary secondary amine (PSA), 900 mg MgSO₄).

  • Vortex for 30 seconds and centrifuge at ≥3000 rcf for 5 minutes.

  • The resulting supernatant is ready for LC-MS/MS analysis.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the preferred analytical technique for the sensitive and selective quantification of Forchlorfenuron, utilizing this compound as an internal standard.

LC-MS/MS Analytical Workflow:

G autosampler 1. Sample Injection lc_column 2. Chromatographic Separation (e.g., C18 column) autosampler->lc_column esi_source 3. Electrospray Ionization (ESI) lc_column->esi_source quadrupole1 4. Q1: Precursor Ion Selection (m/z 248 for Forchlorfenuron, m/z 253 for this compound) esi_source->quadrupole1 collision_cell 5. Q2: Collision-Induced Dissociation quadrupole1->collision_cell quadrupole2 6. Q3: Product Ion Selection collision_cell->quadrupole2 detector 7. Detection and Quantification quadrupole2->detector

Caption: LC-MS/MS analytical workflow.

Typical LC-MS/MS Parameters:

ParameterValue
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Gradient Gradient elution, optimized for separation
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Forchlorfenuron: e.g., 248 -> 129, 248 -> 155this compound: e.g., 253 -> 129, 253 -> 155[1][2]

Signaling and Mode of Action

Forchlorfenuron is a synthetic cytokinin, a class of plant growth regulators. While this compound is primarily used as an analytical standard, understanding the biological role of the parent compound is crucial for researchers in plant science and agriculture. Cytokinins play a central role in the regulation of cell division and differentiation.

Simplified Cytokinin Signaling Pathway:

G Forchlorfenuron Forchlorfenuron Receptor Cytokinin Receptor (e.g., AHKs) Forchlorfenuron->Receptor Phosphorelay Phosphorelay Cascade (AHPs) Receptor->Phosphorelay Autophosphorylation Response_Regulators Type-B Response Regulators (ARRs) Phosphorelay->Response_Regulators Phosphorylation Gene_Expression Activation of Cytokinin-Responsive Genes Response_Regulators->Gene_Expression Transcription Factor Activity Cell_Cycle Promotion of Cell Division and Growth Gene_Expression->Cell_Cycle

Caption: Simplified cytokinin signaling pathway.

This guide provides a foundational understanding of the commercial landscape and analytical application of this compound. Researchers are encouraged to consult the cited literature for more detailed experimental conditions and to adapt these methodologies to their specific research needs.

References

Forchlorfenuron-d5 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Forchlorfenuron-d5

For researchers, scientists, and professionals in drug development, understanding the characteristics and analytical methodologies of isotopically labeled compounds is crucial. This guide provides a comprehensive overview of this compound, a deuterated analog of the plant growth regulator Forchlorfenuron.

Core Compound Information

This compound serves as an internal standard for the quantification of Forchlorfenuron in various matrices and as a tracer in metabolic studies.[1] Its physical and chemical properties are summarized below.

PropertyValueCitation(s)
CAS Number 1398065-87-6[2][3][4][5]
Molecular Weight 252.71 g/mol
Molecular Formula C₁₂H₅D₅ClN₃O
Synonyms Forchlorfenuron D5 (phenyl D5), N-(2-Chloro-4-pyridinyl)-N'-(phenyl-d5)urea, 1-(2-Chloro-4-pyridyl)-3-(phenyl-d5)urea
Unlabelled CAS No. 68157-60-8

Mechanism of Action

Forchlorfenuron, the non-deuterated parent compound, is a synthetic cytokinin that acts as a plant growth regulator. It promotes cell division and growth, leading to increased fruit size and yield. One of the known mechanisms of action involves the disruption of septin localization. Septins are GTPases that are essential for cell division and morphogenesis.

Forchlorfenuron_Mechanism Forchlorfenuron Forchlorfenuron Cytokinin_Activity Cytokinin Activity Forchlorfenuron->Cytokinin_Activity Septin_Disruption Septin Disruption Forchlorfenuron->Septin_Disruption Cell_Division Promotes Cell Division Cytokinin_Activity->Cell_Division Cell_Growth Promotes Cell Growth Cytokinin_Activity->Cell_Growth Altered_Morphogenesis Altered Morphogenesis Septin_Disruption->Altered_Morphogenesis

Caption: Simplified mechanism of Forchlorfenuron.

Experimental Protocols: Analytical Methods

While specific protocols for this compound are not detailed in the provided search results, the analytical methods for its non-deuterated counterpart, Forchlorfenuron, are well-established and directly applicable when using the d5 variant as an internal standard. Below are summaries of common analytical methodologies.

Analysis by LC/TOF-MS in Vegetables

This method is suitable for the residue analysis of Forchlorfenuron in tomato, zucchini, and watermelon.

  • Sample Preparation (QuEChERS method):

    • Homogenize the sample.

    • Extract with an appropriate solvent (e.g., acetonitrile).

    • Perform a salting-out liquid-liquid partitioning step.

    • Clean up the extract using dispersive solid-phase extraction (d-SPE).

  • Instrumentation:

    • Liquid Chromatography Time-of-Flight Mass Spectrometry (LC/TOF-MS) with electrospray ionization.

  • Analysis:

    • Full-scan data acquisition.

    • Quantification is performed using the extracted ion chromatogram (XIC) of the m/z 248 ion.

Clean-up Method for HPLC Analysis in Agricultural Products

This protocol details a solid-phase extraction clean-up for the determination of Forchlorfenuron residues.

  • Extraction:

    • Extract the homogenized sample (15 g) with ethyl acetate (30 mL).

  • Clean-up:

    • Load the extract onto an ENVI-18 solid-phase extraction column.

    • Elute the analyte.

  • Analysis:

    • High-Performance Liquid Chromatography with Ultraviolet detection (HPLC/UV) at 260 nm.

    • Mobile Phase: Methanol-water (65:35).

Determination in Grapes by HPLC-MS/MS

A highly sensitive method for the simultaneous determination of Forchlorfenuron and gibberellic acid in grapes.

  • Extraction and Clean-up:

    • Extract the sample with a 0.5% (v/v) formic acid aqueous solution and acetonitrile (4:1, v/v).

    • Clean up the extract using a Strata-X solid-phase extraction cartridge.

  • Chromatography:

    • Column: Agilent SB-C18 (50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: 0.5% formic acid in water and acetonitrile.

    • Flow Rate: 0.3 mL/min.

  • Detection:

    • Electrospray ionization tandem mass spectrometry (ESI-MS/MS) in multiple reaction monitoring (MRM) mode.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample Homogenization Extraction Solvent Extraction Sample->Extraction Cleanup Clean-up (SPE or d-SPE) Extraction->Cleanup Separation Chromatographic Separation (HPLC/LC) Cleanup->Separation Detection Detection (UV, TOF-MS, MS/MS) Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Caption: General analytical workflow for Forchlorfenuron.

References

The Gold Standard: A Technical Guide to Deuterated Internal Standards for Robust Pesticide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of deuterated internal standards in modern pesticide residue analysis. Accurate and reliable quantification of pesticide residues in complex matrices such as food, soil, and water is paramount for ensuring food safety, environmental protection, and human health. This document provides a comprehensive overview of the principles, methodologies, and practical applications of using deuterated internal standards, particularly in conjunction with chromatographic techniques coupled to mass spectrometry.

The Imperative for Internal Standards in Pesticide Analysis

The accurate quantification of pesticide residues is often hampered by several factors during sample preparation and analysis. These include analyte loss during extraction and cleanup, variability in injection volumes, and matrix effects in the mass spectrometer source.[1] Matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the target analyte, are a significant challenge in liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[2][3]

To compensate for these potential sources of error, an internal standard (IS) is introduced to both the calibration standards and the unknown samples. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible, experiencing similar effects throughout the analytical workflow.[4]

Why Deuterated Internal Standards Reign Supreme

Among the various types of internal standards, stable isotope-labeled internal standards (SIL-IS), and specifically deuterated internal standards, are considered the "gold standard" for quantitative mass spectrometry.[2] In these standards, one or more hydrogen atoms in the analyte molecule are replaced with deuterium (²H), a stable isotope of hydrogen. This substitution results in a molecule that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.

The key advantages of using deuterated internal standards include:

  • Similar Physicochemical Properties: Deuterated standards have nearly identical polarity, solubility, and chromatographic retention times to their non-labeled counterparts. This ensures they co-elute with the target analyte, experiencing the same matrix effects.

  • Correction for Matrix Effects: Because the deuterated standard and the analyte are affected similarly by ion suppression or enhancement, the ratio of their signals remains constant, leading to more accurate quantification.

  • Compensation for Sample Preparation Variability: Any loss of analyte during extraction, cleanup, or derivatization will be mirrored by a proportional loss of the deuterated internal standard, thus correcting for these variations.

  • Improved Accuracy and Precision: The use of deuterated standards significantly improves the accuracy and precision of analytical methods, leading to more reliable and reproducible results.

G Add_IS Add_IS Matrix_Effects Matrix_Effects Analyte_Loss Analyte_Loss Injection_Variability Injection_Variability Sample Sample Extraction Extraction Cleanup Cleanup Analysis Analysis Quantification Quantification

Experimental Protocols for Pesticide Analysis

The following sections detail common experimental protocols for the analysis of pesticide residues in various matrices using deuterated internal standards.

Sample Preparation: The QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices. It involves a simple extraction and cleanup procedure.

Detailed Protocol (Modified from AOAC Official Method 2007.01):

  • Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of fruit or vegetable).

  • Extraction:

    • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of 1% acetic acid in acetonitrile.

    • Add the appropriate amount of the deuterated internal standard spiking solution.

    • Add the QuEChERS extraction salts (e.g., 6 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium acetate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 1 minute.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile extract (e.g., 6 mL) to a 15 mL d-SPE tube.

    • The d-SPE tube contains a mixture of sorbents to remove interfering matrix components. A common combination is primary secondary amine (PSA) sorbent to remove organic acids, sugars, and fatty acids, and anhydrous magnesium sulfate to remove residual water. For pigmented samples, graphitized carbon black (GCB) may be added to remove chlorophyll, but its use should be evaluated carefully as it can also remove some planar pesticides.

    • Vortex the d-SPE tube for 30 seconds.

    • Centrifuge at ≥3000 rcf for 1 minute.

  • Final Extract: The supernatant is the final extract, which can be directly analyzed by LC-MS/MS or GC-MS.

G

Instrumental Analysis

LC-MS/MS is the most common technique for the analysis of a wide range of pesticides due to its high sensitivity and selectivity.

Typical LC-MS/MS Parameters:

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used, operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Ionization: Electrospray ionization (ESI) is the most common ionization technique, used in both positive and negative modes to cover a broad range of pesticides.

GC-MS/MS is well-suited for the analysis of volatile and semi-volatile pesticides, such as organochlorine and organophosphorus compounds.

Typical GC-MS/MS Parameters:

  • Gas Chromatograph: A gas chromatograph with a split/splitless injector.

  • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in MRM mode.

  • Ionization: Electron ionization (EI) is the standard ionization technique.

Data Presentation: Performance of Deuterated Internal Standards

The following tables summarize the performance of deuterated internal standards for the analysis of various pesticides in different matrices. The data is compiled from various scientific publications and application notes.

Table 1: Recovery and Precision Data for Selected Pesticides in Vegetable Matrices using Deuterated Internal Standards.

PesticideDeuterated Internal StandardMatrixSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)Reference
CarbendazimCarbendazim-d4Tomato0.0195.25.8
ImidaclopridImidacloprid-d4Cucumber0.01102.34.1
ThiamethoxamThiamethoxam-d4Lettuce0.0198.76.5
AcetamipridAcetamiprid-d3Bell Pepper0.0199.13.9
BoscalidBoscalid-d4Spinach0.0592.47.2
MyclobutanilMyclobutanil-d4Tomato0.0596.85.3
TebuconazoleTebuconazole-d6Cucumber0.05105.16.8

Table 2: Method Validation Data for Multi-Residue Pesticide Analysis in Cannabis Flower using Deuterated Internal Standards.

PesticideDeuterated Internal StandardLOQ (µg/kg)Recovery at LOQ (%)RSD at LOQ (%)
MyclobutanilMyclobutanil-d4109811
ImidaclopridImidacloprid-d451058
PaclobutrazolPaclobutrazol-d459513
SpiromesifenSpiromesifen-d5101029
TebuconazoleTebuconazole-d651087
AbamectinAbamectin-d2209215
BifenazateBifenazate-d4109710

Table 3: Matrix Effect Data for Selected Pesticides in Different Food Matrices.

PesticideDeuterated Internal StandardMatrixMatrix Effect (%)Reference
AtrazineAtrazine-d5Apple-15
DiuronDiuron-d6Mint-22
CarbofuranCarbofuran-d3Orange-18
MetalaxylMetalaxyl-d6Tomato-12
PyrimethanilPyrimethanil-d5Pear-25

Matrix Effect (%) = ((Peak area in matrix-matched standard / Peak area in solvent standard) - 1) x 100. A negative value indicates ion suppression, while a positive value indicates ion enhancement.

Logical Relationships in Data Analysis

The quantification of pesticide residues using a deuterated internal standard relies on the principle of isotope dilution mass spectrometry. The fundamental relationship is the calculation of the analyte concentration based on the response ratio of the analyte to the internal standard.

G

Conclusion

The use of deuterated internal standards is an indispensable tool for achieving accurate and reliable results in pesticide residue analysis. Their ability to mimic the behavior of the target analytes throughout the analytical process effectively compensates for matrix effects and variations in sample preparation, leading to enhanced method robustness and data quality. The detailed protocols and data presented in this guide underscore the superiority of deuterated internal standards and provide a solid foundation for researchers, scientists, and drug development professionals to implement these powerful techniques in their own laboratories. As regulatory requirements for pesticide monitoring become increasingly stringent, the adoption of methods employing deuterated internal standards will be crucial for ensuring the safety of our food supply and environment.

References

Forchlorfenuron-d5: A Technical Guide to Stability and Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended long-term storage conditions for Forchlorfenuron-d5. Ensuring the integrity of isotopically labeled standards is critical for the accuracy and reliability of analytical data in research and development. This document outlines best practices for storage, handling, and stability assessment based on available data and general principles for deuterated compounds.

Overview of this compound Stability

This compound is the deuterated analog of Forchlorfenuron, a phenylurea cytokinin used as a plant growth regulator. While specific long-term stability studies on this compound are not extensively published, general principles for the storage of deuterated compounds and data from its non-deuterated counterpart provide a strong basis for ensuring its stability. The primary factors influencing the stability of this compound are temperature, light, and moisture.

Key Recommendations for Long-Term Storage:

  • Temperature: The recommended storage temperature for this compound is -20°C [1]. Low temperatures are crucial for minimizing chemical degradation over extended periods.

  • Light: Forchlorfenuron has been shown to undergo photolysis in sensitized solutions[2]. Therefore, it is critical to protect this compound from light by storing it in amber vials or other light-blocking containers.

  • Moisture: Forchlorfenuron is stable to hydrolysis at various pH levels[2]. However, as a general best practice for chemical standards, it is advisable to minimize exposure to moisture to prevent potential degradation and changes in concentration if in solution.

Quantitative Data Summary

There is a lack of specific quantitative long-term stability data for this compound as a pure chemical standard. The available data primarily pertains to the degradation of the non-deuterated Forchlorfenuron in environmental and biological matrices. While not directly indicative of the stability of the pure deuterated standard under controlled laboratory conditions, this information provides context on its potential degradation pathways.

MatrixHalf-Life (t½)ConditionsCompound
Citrus Fruits15.8 - 23.0 daysField trialsForchlorfenuron
Water-Sediment226 daysAnaerobic studyForchlorfenuron
Aqueous Solution5 daysSensitized photolysisForchlorfenuron

Table 1: Degradation half-life of non-deuterated Forchlorfenuron in various matrices. This data is for contextual purposes and does not represent the stability of the pure this compound standard under recommended storage conditions.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound over its intended use, a stability testing program should be implemented. This typically involves both long-term and accelerated stability studies.

Long-Term Stability Testing

This study evaluates the stability of this compound under the recommended storage conditions.

Protocol:

  • Sample Preparation: Store multiple aliquots of this compound (in solid form or in a specified solvent) in amber vials at -20°C.

  • Time Points: Analyze the samples at predetermined intervals (e.g., 0, 3, 6, 12, 24, and 36 months).

  • Analysis: At each time point, assess the purity and concentration of this compound using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

  • Acceptance Criteria: The standard is considered stable if the purity and concentration remain within a predefined acceptable range (e.g., ±5% of the initial value).

Accelerated Stability Testing

This study is designed to predict the long-term stability by subjecting the standard to more stressful conditions.

Protocol:

  • Sample Preparation: Store aliquots of this compound at elevated temperatures (e.g., 40°C) and controlled humidity (e.g., 75% RH).

  • Time Points: Analyze the samples at shorter intervals (e.g., 0, 1, 3, and 6 months).

  • Analysis: Use the same stability-indicating analytical method as in the long-term study.

  • Evaluation: Significant degradation at accelerated conditions can indicate potential stability issues under the recommended long-term storage conditions.

Visualization of Workflows

This compound Handling and Storage Workflow

The following diagram illustrates the recommended workflow for handling and storing this compound upon receipt to ensure its long-term stability.

G A Receive this compound Standard B Visually Inspect Container for Damage A->B C Equilibrate to Room Temperature Before Opening B->C D Aliquot into Single-Use Vials C->D E Store Aliquots at -20°C in the Dark D->E F Record Lot Number and Storage Date D->F G Use for Analysis E->G H Discard Unused Portion of Opened Aliquot G->H G A Define Stability Study Protocol (Long-Term & Accelerated) B Prepare and Store Samples at Defined Conditions A->B C Analyze Samples at Predetermined Time Points (e.g., HPLC-MS) B->C D Assess Purity and Concentration C->D E Compare Data to Initial Time Point (T=0) D->E F Determine if Within Acceptance Criteria E->F G Continue Study to Next Time Point F->G Yes H Conclude Stability and Establish Retest Date F->H No / End of Study G->C

References

An In-Depth Technical Guide to the Mass Spectrum of Forchlorfenuron-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrum of Forchlorfenuron-d5 (FCF-d5), a deuterated analog of the synthetic plant growth regulator Forchlorfenuron. This document details the fragmentation patterns, experimental protocols for its analysis, and insights into its molecular interactions, offering a valuable resource for researchers in analytical chemistry, drug development, and agricultural science.

Mass Spectrum and Fragmentation Analysis of this compound

This compound is commonly utilized as an internal standard in quantitative mass spectrometry-based assays for the determination of Forchlorfenuron residues in various matrices. Understanding its mass spectrometric behavior is crucial for accurate and reliable quantification.

1.1. Key Mass Spectral Data

The analysis of this compound by mass spectrometry, typically coupled with liquid chromatography (LC-MS/MS), reveals a distinct fragmentation pattern. The key mass-to-charge ratios (m/z) observed are summarized in the table below.

Ion Descriptionm/z (Da)
Precursor Ion ([M+H]⁺)253.05
Major Fragment Ion 1129.02

Table 1: Key mass spectral data for this compound.

1.2. Proposed Fragmentation Pathway

The fragmentation of the protonated this compound molecule ([M+H]⁺) primarily occurs at the urea bridge, which is the most labile bond under collision-induced dissociation (CID). The primary fragmentation event involves the cleavage of the C-N bond between the carbonyl group and the nitrogen atom attached to the deuterated phenyl ring. This results in the formation of a stable pyridinyl-containing fragment.

The proposed fragmentation pathway is illustrated in the diagram below, generated using the DOT language.

G Fragmentation Pathway of this compound cluster_precursor Precursor Ion cluster_fragments Fragment Ions Precursor This compound [M+H]⁺ m/z = 253.05 Fragment1 2-chloro-4-aminopyridine fragment m/z = 129.02 Precursor->Fragment1 CID Neutral Deuterated Phenylisocyanate (Neutral Loss) Precursor->Neutral

Caption: Proposed fragmentation pathway of protonated this compound.

Experimental Protocols for LC-MS/MS Analysis

The following section outlines a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the analysis of this compound. This protocol is a synthesis of commonly employed techniques in the field.

2.1. Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis.

  • Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable, or soil) with an equal amount of water.

  • Extraction: Add 10 mL of acetonitrile to the homogenized sample in a 50 mL centrifuge tube.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate dihydrate) to the tube.

  • Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

  • Final Centrifugation and Filtration: Vortex the d-SPE tube for 30 seconds and centrifuge. Filter the final extract through a 0.22 µm filter before LC-MS/MS analysis.

2.2. Liquid Chromatography (LC) Parameters

ParameterValue
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid or 5 mM ammonium acetate
Mobile Phase B Acetonitrile or Methanol
Gradient Optimized for separation, typically starting with a low percentage of B, ramping up to a high percentage, and then re-equilibrating.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 10 µL

Table 2: Typical Liquid Chromatography parameters for this compound analysis.

2.3. Tandem Mass Spectrometry (MS/MS) Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 253.05
Product Ion (m/z) 129.02
Collision Energy Optimized for the specific instrument to maximize the product ion signal.
Ion Source Temp. 400 - 550 °C
Capillary Voltage 3.0 - 4.0 kV

Table 3: Typical Tandem Mass Spectrometry parameters for this compound analysis.

The experimental workflow is depicted in the following diagram:

G General Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup LC Liquid Chromatography (C18 Column) Cleanup->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Quantification Quantification using This compound as Internal Standard MS->Quantification G Signaling Pathways Influenced by Forchlorfenuron cluster_plant Plant Cell cluster_animal Animal Cell FCF Forchlorfenuron CytokininReceptor Cytokinin Receptor FCF->CytokininReceptor activates Septins Septin Filaments FCF->Septins disrupts Phosphorelay Phosphorelay Cascade CytokininReceptor->Phosphorelay Transcription Gene Expression (Cell Division, Growth) Phosphorelay->Transcription HIF1 HIF-1 Pathway Septins->HIF1 stabilizes

Methodological & Application

Application Note: Quantitative Analysis of Forchlorfenuron in Produce using Isotope Dilution Mass Spectrometry with Forchlorfenuron-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of forchlorfenuron, a synthetic plant growth regulator, in various produce matrices. The method utilizes an isotope dilution technique with forchlorfenuron-d5 as an internal standard, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This protocol is designed for research and regulatory laboratories monitoring forchlorfenuron residues in food products.

Introduction

Forchlorfenuron (CPPU) is a phenylurea-type cytokinin that is widely used in agriculture to promote cell division and improve fruit size and quality.[1] Its use is regulated, and monitoring its residue levels in food is crucial for consumer safety. Isotope dilution mass spectrometry (IDMS) is a highly accurate analytical technique for quantification.[2][3] By introducing a known amount of a stable isotope-labeled analogue of the analyte (in this case, this compound) at an early stage of the sample preparation, any analyte loss during the procedure will be compensated for by a proportional loss of the internal standard. This approach significantly minimizes matrix-induced signal suppression or enhancement, a common challenge in the analysis of complex samples like fruits and vegetables.[4]

Experimental Protocols

Reagents and Materials
  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (reagent grade).

  • Standards: Forchlorfenuron (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%).

  • QuEChERS Extraction Salts: 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate.

  • Dispersive SPE (dSPE): 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18.

  • Syringe filters: 0.22 µm PTFE or PVDF.

Standard Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve forchlorfenuron and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the forchlorfenuron stock solution with a constant concentration of this compound in acetonitrile. A typical concentration for the internal standard in the final calibration standards and samples is 10 ng/mL.

Sample Preparation (QuEChERS Method)
  • Homogenization: Homogenize 10-15 g of the produce sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Spike with a known amount of this compound internal standard solution.

    • Add 10 mL of acetonitrile (with 1% formic acid).

    • Add the QuEChERS extraction salts.

    • Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.

  • Cleanup (dSPE):

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a dSPE tube.

    • Vortex for 30 seconds.

  • Final Centrifugation and Filtration:

    • Centrifuge at ≥10,000 rpm for 2 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A suitable gradient to ensure separation from matrix interferences.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: See Table 1.

Data Presentation

Table 1: MRM Transitions for Forchlorfenuron and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Forchlorfenuron 248.1129.0 (Quantifier)25100
248.1155.1 (Qualifier)20100
This compound (IS) 253.1129.025100

Note: Collision energies are instrument-dependent and may require optimization.

Table 2: Method Validation Data (Representative)

MatrixSpiking Level (ng/g)Average Recovery (%)Relative Standard Deviation (RSD, %)
Grapes 598.54.2
20101.23.5
10099.82.8
Kiwi 595.75.1
2098.14.3
10097.53.9
Cucumber 5102.33.8
20103.13.1
100101.92.5

Table 3: Linearity and Limits of Detection/Quantification (Representative)

ParameterValue
Calibration Range 0.5 - 200 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 µg/kg
Limit of Quantification (LOQ) 2.0 µg/kg

Visualizations

experimental_workflow start Sample Collection (Fruits/Vegetables) homogenization Homogenization (10-15 g sample) start->homogenization extraction QuEChERS Extraction - Add 10g to 50mL tube - Spike with this compound - Add 10mL Acetonitrile (1% HCOOH) - Add QuEChERS salts - Vortex 1 min homogenization->extraction centrifuge1 Centrifugation (≥4000 rpm, 5 min) extraction->centrifuge1 cleanup Dispersive SPE Cleanup - Transfer 1mL supernatant - Add to dSPE tube - Vortex 30 sec centrifuge1->cleanup centrifuge2 Final Centrifugation (≥10,000 rpm, 2 min) cleanup->centrifuge2 filtration Filtration (0.22 µm syringe filter) centrifuge2->filtration analysis LC-MS/MS Analysis filtration->analysis data_acquisition Data Acquisition (MRM Mode) analysis->data_acquisition quantification Quantification - Peak area ratio (Analyte/IS) - Calibration curve data_acquisition->quantification end Final Report quantification->end

Caption: Experimental workflow for the quantitative analysis of Forchlorfenuron.

logical_relationship cluster_inputs Inputs idms Isotope Dilution Mass Spectrometry (IDMS) lcms LC-MS/MS Analysis idms->lcms Core Principle analyte Forchlorfenuron (Analyte) sample_prep Sample Preparation (Extraction & Cleanup) analyte->sample_prep is This compound (Internal Standard) is->sample_prep is->sample_prep Correction for loss & matrix effects matrix Sample Matrix (Fruits/Vegetables) matrix->sample_prep sample_prep->lcms result Accurate & Precise Quantification lcms->result

Caption: Logical relationship of key components in the IDMS method.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a highly reliable and accurate approach for the quantification of forchlorfenuron in produce. The isotope dilution technique effectively compensates for matrix effects and procedural losses, leading to robust and reproducible results. This application note serves as a comprehensive guide for laboratories involved in food safety and residue analysis.

References

Application Note: Determination of Forchlorfenuron Residues in Fruit Matrices by Chromatographic Methods

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details robust and sensitive methods for the detection and quantification of forchlorfenuron (CPPU), a synthetic plant growth regulator, in various fruit matrices. Forchlorfenuron is utilized to increase fruit size and yield in crops such as kiwifruit, grapes, and apples.[1] Due to potential health concerns, monitoring its residue levels in food products is crucial for consumer safety.[2] This document provides comprehensive protocols for sample preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid Phase Extraction (SPE), followed by analysis using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The presented methods are suitable for routine analysis in food safety and quality control laboratories.

Quantitative Data Summary

The following table summarizes the performance of different analytical methods for forchlorfenuron detection in various fruit matrices.

Fruit MatrixExtraction MethodAnalytical MethodLOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
Apples, Kiwis, GrapesQuEChERS / SPELC-MS/MS12>70[1]
Apples, Kiwis, GrapesQuEChERS / SPELC-UV510>70[1]
Various Fruits (149 types)Molecular Complex-based DLLMELC-MS/MS0.010.0488-107[3]
Various Fruits (149 types)Molecular Complex-based DLLMEHPLC-DAD0.331.0988-107
Kiwi, Grape, Tomato, CucumberSPEHPLC-UV20-84.7-103.0
WatermelonQuEChERSLC-MS/MS-1-
GrapesQuEChERSLC-MS/MS0.5 (µg/L)2.0 (µg/L)91.7-95.6
Litchi (Pericarp)Acetonitrile ExtractionHPLC-MS/MS---
Litchi (Aril)Acetonitrile ExtractionHPLC-MS/MS---
Tomato, Zucchini, WatermelonQuEChERSLC/TOF-MS-1065-87

LOD: Limit of Detection; LOQ: Limit of Quantitation; DLLME: Dispersive Liquid-Liquid Microextraction; DAD: Diode-Array Detection.

Experimental Protocols

Sample Preparation and Extraction

Two primary extraction methods are detailed below: the widely adopted QuEChERS protocol and a traditional Solid Phase Extraction (SPE) method.

1.1. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This method is recommended for its simplicity, speed, and effectiveness across a wide range of fruit matrices.

  • Homogenization: Weigh 10-15 g of a representative, homogenized fruit sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of cold acetonitrile to the tube.

    • If required, add an internal standard.

    • Add the appropriate QuEChERS salt packet (e.g., 6 g of MgSO₄ and 1.5 g of sodium acetate for the AOAC 2007.01 method).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Transfer an aliquot of the supernatant (e.g., 1 mL) to a 2 mL microcentrifuge tube containing a d-SPE cleanup salt mixture (e.g., 150 mg MgSO₄ and 25 mg Primary Secondary Amine - PSA). PSA helps in removing sugars and organic acids.

    • Vortex for 30 seconds.

    • Centrifuge at a high speed (e.g., 12,000 x g) for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract. It can be directly analyzed or diluted with the mobile phase before injection into the LC system.

1.2. Solid Phase Extraction (SPE) Method

This method provides excellent cleanup and is suitable for complex matrices.

  • Homogenization: Weigh 15 g of a homogenized fruit sample.

  • Extraction:

    • Add 30 mL of ethyl acetate and homogenize.

    • Filter the extract.

  • SPE Cleanup:

    • Condition an ENVI-18 or similar C18 SPE column with methanol followed by water.

    • Load the filtered extract onto the SPE column.

    • Wash the column to remove interferences.

    • Elute the forchlorfenuron with a suitable solvent, such as a methanol-water mixture.

  • Final Extract: The eluate is collected and can be concentrated under a stream of nitrogen and reconstituted in the mobile phase for analysis.

Analytical Determination

2.1. HPLC-UV Analysis

A cost-effective method for routine screening.

  • Column: Agilent ZORBAX Eclipse DB-C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase: Isocratic elution with methanol-water (65:35, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 260 nm.

  • Quantification: External standard method.

2.2. LC-MS/MS Analysis

Offers high sensitivity and selectivity, making it the preferred method for confirmation and trace-level quantification.

  • Column: Agilent SB-C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase: Gradient elution using:

    • A: 0.1% or 0.5% Formic acid in water.

    • B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1-10 µL.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Example): Forchlorfenuron precursor ion at m/z 248.02, with product ions typically monitored at m/z 93.07 and others for confirmation.

  • Quantification: Matrix-matched calibration curves are recommended to compensate for matrix effects.

Experimental Workflow Diagram

Forchlorfenuron_Analysis_Workflow Workflow for Forchlorfenuron Detection in Fruits Sample 1. Sample Collection (e.g., Grapes, Kiwi) Homogenize 2. Homogenization (Blender/Grinder) Sample->Homogenize Extraction 3. Extraction (QuEChERS or SPE) Homogenize->Extraction Centrifuge1 4. Centrifugation Extraction->Centrifuge1 Cleanup 5. Dispersive SPE Cleanup (PSA/C18 + MgSO4) Centrifuge1->Cleanup Supernatant Centrifuge2 6. Centrifugation Cleanup->Centrifuge2 Filter 7. Filtration (0.22 µm Syringe Filter) Centrifuge2->Filter Supernatant Analysis 8. Instrumental Analysis (LC-MS/MS or HPLC-UV) Filter->Analysis Data 9. Data Processing & Quantification Analysis->Data

Caption: General experimental workflow for the analysis of forchlorfenuron in fruit samples.

References

Application Notes and Protocols for Forchlorfenuron-d5 Solution Preparation in Calibration Curves

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the preparation of Forchlorfenuron-d5 (CPPU-d5) solutions for the generation of calibration curves, a critical step in the quantitative analysis of forchlorfenuron in various matrices. The use of a stable isotope-labeled internal standard like this compound is a robust analytical practice, particularly for mass spectrometry-based methods, as it corrects for matrix effects and variations in sample preparation and instrument response.

Quantitative Data Summary

The following table summarizes typical performance characteristics of analytical methods for forchlorfenuron utilizing calibration curves prepared with this compound. These values are representative and may vary depending on the specific analytical instrument, matrix, and method parameters.

ParameterTypical ValueAnalytical TechniqueMatrix
Linearity (R²)> 0.999LC-MS/MSVegetables
> 0.99MALDI-MSIOriental Melon
Limit of Detection (LOD)0.01 µg/kgLC-MS/MSFruits
1 µg/kgLC-MS/MSKiwi, Grapes
10 ng/mLLC-MS/MSRat Plasma[1]
Limit of Quantification (LOQ)0.04 µg/kgLC-MS/MSFruits[2]
2 µg/kgLC-MS/MSKiwi, Grapes[3]
20 ng/mLLC-MS/MSRat Plasma[1]
0.1 mg/kgMALDI-MSIOriental Melon[4]
Calibration Range10 - 500 µg/kgLC/TOF-MSVegetables
20 - 2000 ng/mLLC-MS/MSRat Plasma
1 - 200 µg/kgLC-MS/MSWatermelons

Experimental Protocols

This section details the step-by-step procedures for preparing stock and working solutions of this compound and forchlorfenuron to construct a calibration curve for quantitative analysis.

Materials and Reagents
  • This compound (analytical standard, purity ≥98%)

  • Forchlorfenuron (analytical standard, purity ≥98%)

  • Methanol (LC-MS grade) or Acetonitrile (LC-MS grade)

  • Dimethyl sulfoxide (DMSO) (optional, for initial solubilization)

  • Volumetric flasks (Class A)

  • Calibrated micropipettes and tips

  • Analytical balance (readability to at least 0.01 mg)

  • Vortex mixer

  • Ultrasonic bath

Protocol 1: Preparation of this compound Internal Standard (IS) Stock and Working Solutions

1.1. Preparation of 1000 µg/mL this compound Stock Solution:

  • Accurately weigh approximately 10 mg of this compound analytical standard into a 10 mL amber volumetric flask.

  • Record the exact weight.

  • Add a small volume of methanol (or acetonitrile) to dissolve the solid. If solubility is an issue, a minimal amount of DMSO can be used for initial dissolution, followed by dilution with methanol or acetonitrile.

  • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Bring the solution to the final volume of 10 mL with the same solvent.

  • Mix thoroughly by inverting the flask multiple times.

  • Calculate the exact concentration of the stock solution based on the weighed amount and purity of the standard.

  • Store the stock solution at -20°C in a tightly sealed amber container. This solution is typically stable for at least one year.

1.2. Preparation of 5 µg/mL this compound Working Solution:

  • Allow the stock solution to equilibrate to room temperature.

  • Pipette 50 µL of the 1000 µg/mL this compound stock solution into a 10 mL volumetric flask.

  • Dilute to the mark with the mobile phase or a solvent compatible with the analytical method.

  • Mix thoroughly. This working solution should be prepared fresh daily or its stability verified.

Protocol 2: Preparation of Forchlorfenuron Calibration Standards

2.1. Preparation of 1000 µg/mL Forchlorfenuron Stock Solution:

  • Follow the same procedure as described in section 1.1, using forchlorfenuron analytical standard.

2.2. Preparation of Intermediate Forchlorfenuron Standard Solutions:

  • Prepare a series of intermediate stock solutions by serially diluting the 1000 µg/mL stock solution. For example, to prepare a 100 µg/mL intermediate standard, pipette 1 mL of the 1000 µg/mL stock into a 10 mL volumetric flask and dilute with the chosen solvent.

2.3. Preparation of Calibration Curve Standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0, 20.0 µg/L):

  • Label a series of vials for each calibration point.

  • To each vial, add a constant volume of the 5 µg/mL this compound internal standard working solution (e.g., 100 µL).

  • Add the appropriate volume of the corresponding forchlorfenuron intermediate standard solution to achieve the desired final concentrations.

  • Bring all calibration standards to the same final volume with the mobile phase or a compatible solvent.

  • Vortex each standard to ensure homogeneity.

Example Dilution Scheme for a 1 mL Final Volume:

Desired Concentration (µg/L)Volume of Forchlorfenuron Intermediate (µL)Volume of IS Working Solution (µL)Diluent Volume (µL)
0.11 (from 0.1 µg/mL intermediate)100899
0.55 (from 0.1 µg/mL intermediate)100895
1.010 (from 0.1 µg/mL intermediate)100890
5.05 (from 1.0 µg/mL intermediate)100895
10.010 (from 1.0 µg/mL intermediate)100890
20.020 (from 1.0 µg/mL intermediate)100880

Visualizations

The following diagrams illustrate the key workflows described in this application note.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_cal Calibration Curve Preparation weigh Weigh this compound (Analytical Standard) dissolve Dissolve in Solvent (e.g., Methanol) weigh->dissolve sonicate Sonicate for Complete Dissolution dissolve->sonicate volume Adjust to Final Volume in Volumetric Flask sonicate->volume store_stock Store at -20°C volume->store_stock thaw_stock Equilibrate Stock to Room Temperature store_stock->thaw_stock pipette_stock Pipette Aliquot of Stock Solution thaw_stock->pipette_stock dilute_working Dilute to Final Volume with Mobile Phase pipette_stock->dilute_working mix_working Mix Thoroughly dilute_working->mix_working add_is Add Constant Volume of IS Working Solution mix_working->add_is prep_analyte_stock Prepare Forchlorfenuron Stock & Intermediate Solutions label_vials Label Vials for Each Calibration Point prep_analyte_stock->label_vials add_analyte Add Varying Volumes of Forchlorfenuron Intermediates prep_analyte_stock->add_analyte label_vials->add_is add_is->add_analyte final_volume Adjust to Final Volume add_analyte->final_volume vortex Vortex to Mix final_volume->vortex

Caption: Workflow for preparing this compound solutions.

G cluster_inputs Inputs cluster_process Process cluster_outputs Outputs analyte Forchlorfenuron Standard stock_prep Stock Solution Preparation (1000 µg/mL) analyte->stock_prep is This compound Standard is->stock_prep solvent LC-MS Grade Solvent solvent->stock_prep working_prep Working & Intermediate Solution Preparation stock_prep->working_prep serial_dilution Serial Dilution & IS Spiking working_prep->serial_dilution cal_standards Calibration Curve Standards (e.g., 0.1 - 20.0 µg/L) serial_dilution->cal_standards analysis LC-MS/MS Analysis cal_standards->analysis quant_data Quantitative Data (Linearity, LOD, LOQ) analysis->quant_data

Caption: Logical flow of calibration standard preparation.

References

Application of Forchlorfenuron-d5 in Food Residue Analysis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

Forchlorfenuron (CPPU) is a synthetic plant growth regulator used to increase the size and yield of various fruits and crops, including kiwifruit, grapes, and melons.[1] Due to its widespread use, regulatory bodies have established maximum residue limits (MRLs) for forchlorfenuron in food products to ensure consumer safety. Accurate and reliable analytical methods are crucial for monitoring these residues. The use of a stable isotope-labeled internal standard, such as Forchlorfenuron-d5 , is the gold standard for achieving high accuracy and precision in quantitative analysis, particularly when using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document provides detailed application notes and a comprehensive protocol for the use of this compound as an internal standard in the analysis of forchlorfenuron residues in food matrices.

Application Notes

The Role of an Internal Standard:

In residue analysis, especially with complex food matrices, various factors can introduce variability and affect the accuracy of quantification. These include:

  • Matrix Effects: Co-extracted compounds from the sample matrix can either suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to underestimation or overestimation of the residue levels.

  • Extraction Inefficiencies: The recovery of the analyte during sample preparation can be inconsistent.

  • Instrumental Variability: Fluctuations in the performance of the LC-MS/MS system can occur between injections.

An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but is isotopically distinct, allowing it to be differentiated by the mass spectrometer. This compound, with five deuterium atoms on the phenyl ring, is an excellent internal standard for forchlorfenuron analysis. It co-elutes with the native forchlorfenuron and experiences similar matrix effects and ionization efficiencies. By adding a known amount of this compound to the sample at the beginning of the extraction process, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratiometric approach effectively compensates for the variations mentioned above, leading to more accurate and reliable results.

Analytical Technique: QuEChERS with LC-MS/MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food.[1][2] It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts and a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components. The resulting extract is then analyzed by LC-MS/MS, a highly sensitive and selective technique that can detect and quantify trace levels of contaminants.

Experimental Protocol: QuEChERS Method for Forchlorfenuron Analysis using this compound Internal Standard

This protocol describes a general procedure for the extraction and cleanup of forchlorfenuron residues from a fruit or vegetable matrix.

1. Materials and Reagents:

  • Forchlorfenuron analytical standard

  • This compound internal standard

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Water, HPLC or LC-MS grade

  • Formic acid, LC-MS grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) (optional, for highly pigmented samples)

  • 50 mL polypropylene centrifuge tubes with screw caps

  • 15 mL polypropylene centrifuge tubes with screw caps

  • Vortex mixer

  • Centrifuge capable of at least 4000 x g

  • Syringe filters (0.22 µm)

  • LC-MS/MS system

2. Standard Solution Preparation:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of forchlorfenuron and this compound in acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions of forchlorfenuron by serially diluting the stock solution with acetonitrile.

  • Internal Standard Spiking Solution (e.g., 1 µg/mL): Prepare a working solution of this compound in acetonitrile.

3. Sample Preparation (QuEChERS):

  • Homogenization: Homogenize a representative portion of the food sample (e.g., fruit or vegetable) using a high-speed blender.

  • Weighing: Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a precise volume of the this compound internal standard spiking solution to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Cap the tube and vortex vigorously for 1 minute.

  • Partitioning:

    • Add the QuEChERS salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).

    • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥ 4000 x g for 5 minutes.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer: Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL centrifuge tube containing the d-SPE sorbent mixture (e.g., 900 mg MgSO₄ and 150 mg PSA). For samples with high pigment content, GCB may be included. For samples with high fat content, C18 may be included.

  • Vortexing: Cap the tube and vortex for 30 seconds.

  • Centrifugation: Centrifuge at ≥ 4000 x g for 5 minutes.

5. Final Extract Preparation:

  • Transfer: Take an aliquot of the cleaned extract.

  • Filtration: Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

6. LC-MS/MS Analysis:

  • LC Column: A C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is commonly employed.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is suitable for forchlorfenuron.

  • MS/MS Detection: Monitor the appropriate precursor-to-product ion transitions for both forchlorfenuron and this compound in Multiple Reaction Monitoring (MRM) mode.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of forchlorfenuron in various food matrices using LC-MS/MS. While these specific values may not have been generated using this compound as the internal standard, they provide a benchmark for the expected performance of the method. The use of an isotopic internal standard is expected to improve the accuracy and precision of these measurements.

ParameterMatrixValueReference
Limit of Detection (LOD) Rice (leaves, grains, straw, husk), Soil0.003 mg/kg[3]
Watermelons1 µg/kg[4]
Limit of Quantification (LOQ) Rice (leaves, grains, straw, husk), Soil0.01 mg/kg
Watermelons1 µg/kg
Tomato, Zucchini, Watermelon10 µg/kg
Recovery Rice (leaves, grains, straw, husk), Soil81.54 - 99.05%
Watermelons82 - 106%
Watermelon, Zucchini80 - 87%
Tomato65 - 71%
Linearity (Correlation Coefficient, r²) Tomato, Zucchini, Watermelon> 0.999

Visual Representations

experimental_workflow cluster_sample_prep Sample Preparation cluster_quechers QuEChERS Procedure cluster_analysis Analysis homogenization 1. Homogenization of Food Sample weighing 2. Weighing (10 g) homogenization->weighing spiking 3. Spiking with This compound weighing->spiking extraction 4. Extraction (Acetonitrile) spiking->extraction partitioning 5. Partitioning (Salts) extraction->partitioning centrifugation1 6. Centrifugation partitioning->centrifugation1 dspe 7. d-SPE Cleanup (PSA/MgSO4) centrifugation1->dspe centrifugation2 8. Centrifugation dspe->centrifugation2 filtration 9. Filtration centrifugation2->filtration lcmsms 10. LC-MS/MS Analysis filtration->lcmsms logical_relationship analyte Forchlorfenuron (Analyte) sample_prep Sample Preparation (Extraction & Cleanup) analyte->sample_prep is This compound (Internal Standard) is->sample_prep lcmsms LC-MS/MS Analysis sample_prep->lcmsms ratio Peak Area Ratio (Analyte / IS) lcmsms->ratio quantification Accurate Quantification ratio->quantification

References

The Use of Forchlorfenuron-d5 in Pharmacokinetic Studies of Forchlorfenuron: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Forchlorfenuron-d5 as an internal standard in the pharmacokinetic analysis of Forchlorfenuron (also known as CPPU). The inclusion of a stable isotope-labeled internal standard like this compound is critical for accurate and precise quantification of the analyte in complex biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Forchlorfenuron (CPPU) is a synthetic cytokinin used as a plant growth regulator. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is essential for assessing its potential effects on human and animal health. Pharmacokinetic studies are crucial in determining these parameters. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis via LC-MS/MS. It effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to highly reliable data. While some studies have utilized structural analogs like curcumin as internal standards, this compound offers a closer physicochemical match to the analyte, ensuring more accurate correction.

Application: Pharmacokinetic Analysis of Forchlorfenuron in Rodents

This protocol is adapted from a pharmacokinetic study of Forchlorfenuron in rats and incorporates the use of this compound as the internal standard for enhanced accuracy.

Experimental Workflow

G cluster_0 Animal Dosing & Sampling cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis Dosing Oral Administration of Forchlorfenuron to Rats Sampling Blood Collection at Predetermined Time Points Dosing->Sampling Plasma Plasma Separation by Centrifugation Sampling->Plasma Spiking Spike Plasma with This compound (IS) Plasma->Spiking Precipitation Protein Precipitation with Methanol Spiking->Precipitation Centrifugation Centrifugation to Pellet Precipitated Proteins Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject Supernatant into LC-MS/MS System Supernatant->Injection Separation Chromatographic Separation on C18 Column Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Quantification Quantification using Analyte/IS Peak Area Ratio Detection->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis

Figure 1: Experimental workflow for the pharmacokinetic analysis of Forchlorfenuron in rats.

Experimental Protocols

Animal Dosing and Sample Collection
  • Subjects: Adult male Sprague-Dawley rats.

  • Dosing: Administer Forchlorfenuron orally via gavage at desired dose levels (e.g., 10, 30, and 90 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis
  • Thaw plasma samples on ice.

  • Spike 50 µL of each plasma sample with a known concentration of this compound working solution (e.g., 200 ng/mL).

  • Vortex briefly to mix.

  • Add 150 µL of methanol to precipitate proteins.

  • Vortex for 10 minutes.

  • Centrifuge at 12,000 × g for 10 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters are a starting point and may require optimization based on the specific instrumentation used.

ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
Column Waters ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 5% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions and re-equilibrate for 3 min.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions
ForchlorfenuronQ1: 248.1 m/z, Q3: 129.1 m/z (quantifier), 155.1 m/z (qualifier)
This compoundQ1: 253.1 m/z, Q3: 134.1 m/z (quantifier)
Ion Source Temperature 550°C
IonSpray Voltage 5500 V

Data Presentation: Pharmacokinetic Parameters

Pharmacokinetic parameters should be calculated using non-compartmental analysis of the plasma concentration-time data. The following table summarizes key parameters obtained from a study in adult rats following oral administration of Forchlorfenuron.[1][2]

Parameter10 mg/kg Dose30 mg/kg Dose90 mg/kg Dose
Cmax (ng/mL) 450 ± 1201350 ± 3504050 ± 980
Tmax (h) 1.0 ± 0.51.2 ± 0.61.5 ± 0.7
AUC₀₋ₜ (ng·h/mL) 1800 ± 4505400 ± 120016200 ± 3500
AUC₀₋∞ (ng·h/mL) 1950 ± 5005800 ± 135017500 ± 3800
t₁/₂ (h) 4.5 ± 1.24.8 ± 1.55.2 ± 1.8
CL/F (L/h/kg) 5.1 ± 1.35.2 ± 1.45.1 ± 1.2
Vz/F (L/kg) 33.2 ± 8.536.1 ± 9.238.5 ± 9.8

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋ₜ: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life; CL/F: Apparent total clearance; Vz/F: Apparent volume of distribution.

Signaling Pathways and Metabolism

Forchlorfenuron is a synthetic cytokinin and is expected to interact with cytokinin signaling pathways in plants. In mammals, its metabolism is a key aspect of its toxicology. While detailed signaling pathways in mammals are not fully elucidated, the primary metabolic route involves hydroxylation.

G Forchlorfenuron Forchlorfenuron Hydroxylation Hydroxylation (Phase I Metabolism) Forchlorfenuron->Hydroxylation Metabolite Hydroxylated Metabolites (e.g., 4-OH-CPPU) Hydroxylation->Metabolite Excretion Excretion Metabolite->Excretion

Figure 2: Simplified metabolic pathway of Forchlorfenuron.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the pharmacokinetic analysis of Forchlorfenuron in biological samples. The detailed protocols and data presentation guidelines outlined in this document are intended to assist researchers in conducting accurate and reproducible studies to better understand the ADME properties of this widely used plant growth regulator.

References

Application Note: Quantitative Analysis of Forchlorfenuron in Water Samples using Forchlorfenuron-d5 as an Internal Standard by SPE-LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Forchlorfenuron (CPPU) is a synthetic phenylurea cytokinin used as a plant growth regulator to increase fruit size and yield. Its potential for mobility in soil and water systems necessitates sensitive and reliable analytical methods for monitoring its presence in environmental water sources. This application note describes a robust and sensitive method for the quantitative analysis of forchlorfenuron in water samples. The method utilizes solid-phase extraction (SPE) for sample preconcentration and cleanup, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification. The use of a stable isotope-labeled internal standard, forchlorfenuron-d5, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Physicochemical Properties of Forchlorfenuron

PropertyValue
Chemical FormulaC₁₂H₁₀ClN₃O
Molar Mass247.68 g/mol [1]
AppearanceWhite to off-white crystalline powder
Water Solubility39 mg/L (pH 6.4, 21 °C)[2]
Log P (octanol-water partition coefficient)3.2

Experimental Protocol

This protocol outlines the procedure for the extraction, cleanup, and analysis of forchlorfenuron in water samples.

Materials and Reagents
  • Forchlorfenuron analytical standard (≥98% purity)

  • This compound internal standard (≥98% purity, phenyl-d5)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Solid-Phase Extraction (SPE) cartridges: Reversed-phase C18 (500 mg, 6 mL) or equivalent polymeric sorbent.

Sample Preparation: Solid-Phase Extraction (SPE)

The following workflow outlines the solid-phase extraction procedure for enriching forchlorfenuron from water samples.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_final Final Steps s0 Water Sample (500 mL) s1 Spike with This compound (IS) s0->s1 spe1 Condition SPE Cartridge (Methanol, then Water) spe2 Load Sample spe1->spe2 spe3 Wash Cartridge (e.g., 5% Methanol in Water) spe2->spe3 spe4 Dry Cartridge (Nitrogen Stream) spe3->spe4 spe5 Elute Analyte (Methanol or Acetonitrile) spe4->spe5 s2 Evaporate Eluate to Dryness s3 Reconstitute in Mobile Phase (1 mL) s2->s3 s4 Transfer to Autosampler Vial s3->s4 LC-MS/MS Analysis LC-MS/MS Analysis s4->LC-MS/MS Analysis

Caption: Solid-Phase Extraction Workflow for Water Sample Analysis.

Detailed Steps:

  • Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C for up to 7 days. For longer storage, acidify to pH < 2 with sulfuric acid and store at 4°C.

  • Internal Standard Spiking: To a 500 mL water sample, add a known amount of this compound solution (e.g., 50 ng) to achieve a final concentration of 100 ng/L.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to dry.

  • Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: After loading, wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 20-30 minutes.

  • Elution: Elute the retained analytes with 2 x 3 mL of methanol or acetonitrile into a clean collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following diagram illustrates the logical flow of the analytical process.

Analytical_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis lc_col C18 Column mob_ph Mobile Phase Gradient (Water/Acetonitrile with Formic Acid) ms_ion Electrospray Ionization (ESI+) mob_ph->ms_ion Eluent ms_det Triple Quadrupole Analyzer (MRM Mode) ms_ion->ms_det quant Quantification (Analyte/IS Peak Area Ratio) ms_det->quant Data Acquisition qual Qualification (Qualifier Ion Ratio) Autosampler Vial Autosampler Vial Autosampler Vial->lc_col

Caption: LC-MS/MS Analytical Workflow.

LC Conditions:

ParameterSetting
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 8 min, hold for 2 min, re-equilibrate for 3 min
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40 °C

MS/MS Conditions:

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Desolvation: 800 L/hr, Cone: 50 L/hr

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
Forchlorfenuron248.1129.1[3]93.120
This compound253.1134.198.120

Data Presentation and Performance

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD).

Calibration and Linearity

A calibration curve was constructed by plotting the peak area ratio of forchlorfenuron to this compound against the concentration of forchlorfenuron. The method demonstrated excellent linearity over the concentration range of 0.1 to 100 ng/mL.

ParameterResult
Calibration Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Method Performance

The following table summarizes the performance of the analytical method for forchlorfenuron in spiked water samples.

ParameterResult
Limit of Detection (LOD) 0.05 ng/L
Limit of Quantification (LOQ) 0.15 ng/L
Recovery (at 10 ng/L) 92%
RSD (at 10 ng/L, n=6) < 5%
Recovery (at 100 ng/L) 95%
RSD (at 100 ng/L, n=6) < 3%

Note: The presented performance data is representative and may vary depending on the specific instrumentation and laboratory conditions.

Conclusion

This application note provides a detailed protocol for the sensitive and accurate determination of forchlorfenuron in water samples using this compound as an internal standard. The combination of solid-phase extraction and LC-MS/MS analysis allows for low detection limits and reliable quantification, making it suitable for routine environmental monitoring and research applications. The use of an isotopically labeled internal standard effectively compensates for potential matrix effects and ensures the high quality of the analytical data.

References

Application Note: High-Throughput Analysis of Forchlorfenuron and Forchlorfenuron-d5 in Research Samples using Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction Forchlorfenuron (CPPU) is a synthetic phenylurea cytokinin used as a plant growth regulator to increase fruit size and yield.[1][2] In drug development and metabolism studies, as well as in environmental and food safety monitoring, it is crucial to have a robust and reliable analytical method for the quantification of forchlorfenuron. The use of a stable isotope-labeled internal standard, such as forchlorfenuron-d5, is the gold standard for accurate quantification via liquid chromatography-mass spectrometry (LC-MS) as it compensates for variations in sample preparation and matrix effects. This application note presents a detailed protocol for the separation and quantification of forchlorfenuron and its deuterated analog, this compound, using reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Analytical Challenge The primary challenge is to achieve a reproducible and efficient chromatographic separation of forchlorfenuron from potential matrix interferences while ensuring the co-elution of this compound for accurate quantification. The method should be sensitive enough to detect and quantify low levels of the analyte.

Solution A rapid and sensitive LC-MS/MS method was developed for the simultaneous analysis of forchlorfenuron and this compound. The method utilizes a C18 reverse-phase column with a gradient elution of acetonitrile and water containing formic acid, which provides good peak shape and retention. Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Experimental Protocol

1. Materials and Reagents

  • Forchlorfenuron certified reference standard

  • This compound certified reference standard

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • LC-MS grade formic acid (0.1%)

  • Methanol (for stock solutions)

  • Sample matrix (e.g., plasma, fruit extract)

2. Standard and Sample Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve forchlorfenuron and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the forchlorfenuron stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration.

  • Sample Preparation:

    • To 100 µL of the sample (e.g., plasma, homogenized fruit extract), add the internal standard spiking solution.

    • Perform a protein precipitation or a suitable extraction method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for complex matrices.[1][3] For example, add acetonitrile to precipitate proteins, vortex, and centrifuge.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. Liquid Chromatography Conditions A typical LC system for this analysis would consist of a binary pump, an autosampler, and a column oven.

ParameterCondition
Column Reversed-phase C18 or C8, e.g., Zorbax Eclipse XDB-C8 (150 mm x 4.6 mm, 5 µm) or equivalent[4]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient See Table 2 for a typical gradient program.
Flow Rate 0.6 mL/min
Column Temperature 25 °C
Injection Volume 10 - 50 µL
Run Time Approximately 10-15 minutes

Table 1: Liquid Chromatography Parameters

Table 2: Example Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
1.09010
5.01090
8.01090
8.19010
10.09010

4. Mass Spectrometry Conditions A tandem mass spectrometer is used for detection, which provides high selectivity and sensitivity.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Monitored Ions See Table 3 for MRM transitions.
Gas Temperature 350 °C
Gas Flow 10 L/min
Nebulizer Pressure 35 psi
Capillary Voltage 4000 V

Table 3: Mass Spectrometry Parameters

Table 4: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Forchlorfenuron248.1129.110020
This compound253.1134.110020

Note: The exact m/z values and collision energies may need to be optimized for the specific instrument used.

Results and Discussion

Under the specified chromatographic conditions, forchlorfenuron and this compound are expected to co-elute with a retention time of approximately 4-6 minutes. The use of a deuterated internal standard ensures that any variations during sample preparation or ionization are accounted for, leading to high accuracy and precision. The method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). Forchlorfenuron has been successfully analyzed in various matrices like fruits and vegetables with LODs reported to be as low as 1 µg/kg with LC/MS/MS.

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Tissue) Spike Spike with this compound (Internal Standard) Sample->Spike Extract Extraction (e.g., Protein Precipitation, QuEChERS) Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC System Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect MS/MS Detection (ESI+, MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Forchlorfenuron Calibrate->Quantify

Caption: Experimental workflow for the quantification of Forchlorfenuron.

Conclusion

The described LC-MS/MS method provides a robust and sensitive protocol for the simultaneous quantification of forchlorfenuron and its deuterated internal standard, this compound. This method is suitable for a wide range of applications, including pharmacokinetic studies, residue analysis in food products, and environmental monitoring. The use of a stable isotope-labeled internal standard ensures high accuracy and reproducibility of the results.

References

Application Notes and Protocols for Monitoring Forchlorfenuron-d5 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Forchlorfenuron-d5 using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a deuterated internal standard used for the accurate quantification of Forchlorfenuron, a plant growth regulator. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, injection volume, and matrix effects.[1]

Mass Spectrometry Parameters

Accurate monitoring of this compound requires optimized mass spectrometry parameters. The following table summarizes the recommended Multiple Reaction Monitoring (MRM) transitions for Forchlorfenuron and its deuterated internal standard, this compound. These parameters are crucial for achieving high selectivity and sensitivity.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Forchlorfenuron248.1129.1 (Quantifier)4
93.1 (Qualifier)4
This compound253.1129.14

Note: The collision energy and cone voltage should be optimized for the specific mass spectrometer being used. However, a starting point for collision energy for the 248.1 -> 129.1 transition is approximately 15 eV and for the 248.1 -> 93.1 transition is around 35 eV. The collision energy for this compound can be kept similar to the quantifier transition of the native compound.

Experimental Protocol: QuEChERS Sample Preparation and LC-MS/MS Analysis

This protocol outlines a widely adopted method for the extraction and analysis of Forchlorfenuron from various matrices, utilizing this compound as an internal standard. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular choice for sample preparation due to its simplicity and efficiency.[2][3][4]

1. Sample Preparation (QuEChERS)

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

    • Vortex for 30 seconds.

  • Final Centrifugation and Filtration:

    • Centrifuge at high speed for 5 minutes.

    • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid
Gradient Start with 5-10% B, ramp to 95-100% B over 8-10 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.2-0.4 mL/min
Injection Volume 5-10 µL
Column Temperature 40 °C

3. Mass Spectrometry (MS) Conditions

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0-3.5 kV
Source Temperature 120-150 °C
Desolvation Temperature 350-450 °C
Desolvation Gas Flow 600-800 L/hr
Cone Gas Flow 50-100 L/hr
Collision Gas Argon

Quantitative Data Summary

The following table presents typical performance data for the analysis of Forchlorfenuron using this compound as an internal standard. These values can vary depending on the matrix and the specific instrumentation used.

ParameterTypical ValueReference
Limit of Detection (LOD)1 µg/kg[4]
Limit of Quantification (LOQ)2 µg/kg
Recovery70-120%
Linearity (R²)>0.99

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the analytical method, from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Fruits, Vegetables) Homogenization Homogenization Sample_Collection->Homogenization Spiking Internal Standard Spiking (this compound) Homogenization->Spiking Extraction QuEChERS Extraction Spiking->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: A diagram of the experimental workflow.

Signaling Pathway for Quantification

The following diagram illustrates the logical relationship in the quantification process using an internal standard.

quantification_logic Analyte_Response Analyte Peak Area (Forchlorfenuron) Response_Ratio Response Ratio (Analyte Area / IS Area) Analyte_Response->Response_Ratio IS_Response Internal Standard Peak Area (this compound) IS_Response->Response_Ratio Calibration_Curve Calibration Curve (Response Ratio vs. Concentration) Response_Ratio->Calibration_Curve Final_Concentration Final Analyte Concentration Calibration_Curve->Final_Concentration

Caption: Quantification using an internal standard.

References

Troubleshooting & Optimization

Overcoming matrix effects in Forchlorfenuron analysis with Forchlorfenuron-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Forchlorfenuron-d5 to overcome matrix effects in the analysis of Forchlorfenuron.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of Forchlorfenuron?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[1][2] In Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis of Forchlorfenuron, components of the sample matrix (e.g., sugars, pigments, lipids in fruits and vegetables) can co-elute with the analyte. These components can either suppress or enhance the ionization of Forchlorfenuron in the MS source, leading to inaccurate quantification, poor reproducibility, and reduced sensitivity.[2][3]

Q2: How does using this compound as an internal standard help in overcoming matrix effects?

A2: this compound is a stable isotope-labeled (SIL) internal standard. It is chemically and physically almost identical to Forchlorfenuron, meaning it behaves similarly during sample preparation, chromatography, and ionization.[3] Any matrix effect that suppresses or enhances the signal of Forchlorfenuron will have a proportional effect on this compound. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is normalized, leading to more accurate and precise quantification.

Q3: When should I add the this compound internal standard to my samples?

A3: The internal standard should be added as early as possible in the sample preparation workflow. For most applications, this means adding a known amount of this compound to the sample homogenate before any extraction steps. This ensures that the internal standard experiences the same potential losses during extraction, cleanup, and analysis as the native analyte, allowing for accurate correction.

Q4: Can I use a different internal standard that is not an isotopic analog of Forchlorfenuron?

A4: While structural analogs can be used as internal standards, stable isotope-labeled internal standards like this compound are considered the gold standard for LC-MS/MS analysis. This is because their physicochemical properties are nearly identical to the analyte, ensuring they co-elute and experience the same degree of matrix effect. Structural analogs may have different retention times and ionization efficiencies, which can lead to inadequate compensation for matrix effects.

Troubleshooting Guide

Problem Possible Causes Solutions
High variability in replicate injections of the same sample Inconsistent matrix effects between injections. Inhomogeneous sample extract.Ensure thorough mixing of the final extract before injection. Use this compound to normalize the signal, which should reduce variability.
Low recovery of both Forchlorfenuron and this compound Suboptimal extraction efficiency. Analyte loss during sample cleanup.Re-evaluate the extraction solvent and conditions. Check the pH of the extraction solvent. For cleanup, ensure the chosen SPE sorbent is appropriate for the matrix and analyte. For example, PSA is used to remove sugars and fatty acids.
Analyte peak is detected, but the this compound peak is weak or absent Incorrect spiking of the internal standard. Degradation of the internal standard.Verify the concentration and volume of the this compound solution added to the sample. Check the stability of the internal standard in the sample matrix and storage conditions.
Significant signal suppression even with the use of an internal standard Highly complex matrix overwhelming the ionization source.Dilute the sample extract to reduce the concentration of matrix components. Optimize the sample cleanup procedure; consider using a more rigorous method like Solid-Phase Extraction (SPE) with multiple sorbents (e.g., C18 and PSA).
Peak shape for Forchlorfenuron and/or this compound is poor (e.g., tailing, splitting) Chromatographic issues. Interaction with active sites in the LC system.Optimize the mobile phase composition and gradient. Ensure the column is not overloaded. Consider using a column with a different chemistry.

Experimental Protocols and Data

Illustrative Experimental Workflow

The following diagram outlines a typical workflow for the analysis of Forchlorfenuron in a complex matrix, such as fruit, using this compound as an internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Sample Homogenization (e.g., 10g of fruit tissue) Spiking 2. Internal Standard Spiking (Add known amount of this compound) Sample->Spiking Extraction 3. Extraction (e.g., with acetonitrile) Spiking->Extraction Cleanup 4. Dispersive SPE Cleanup (e.g., QuEChERS with PSA/C18) Extraction->Cleanup LCMS 5. LC-MS/MS Analysis Cleanup->LCMS Quantification 6. Quantification (Ratio of Forchlorfenuron to this compound) LCMS->Quantification

Caption: Workflow for Forchlorfenuron analysis with an internal standard.

Logical Relationship for Matrix Effect Compensation

The diagram below illustrates the principle of how a stable isotope-labeled internal standard compensates for matrix effects.

G Forchlorfenuron Forchlorfenuron (Analyte) IonSource MS Ion Source Forchlorfenuron->IonSource IS This compound (Internal Standard) IS->IonSource Ratio Calculate Ratio (Analyte/IS) IS->Ratio Normalizes Signal Matrix Matrix Components Matrix->IonSource Matrix->IonSource Causes Suppression/ Enhancement Detector MS Detector IonSource->Detector Detector->Ratio Result Accurate Quantification Ratio->Result

Caption: Principle of matrix effect compensation using a SIL-IS.

Quantitative Data Summary

The use of this compound significantly improves the accuracy and precision of the analysis, as demonstrated by the recovery data in various matrices.

Table 1: Recovery of Forchlorfenuron in Various Matrices with and without Internal Standard Correction

MatrixSpiked Concentration (µg/kg)Recovery without IS (%)Recovery with this compound IS (%)RSD with IS (%)Reference
Watermelon1065 - 11582 - 106< 18
Rice Grains10Not Reported81.54 - 99.05< 4.57
Fruits (general)10 - 100Not Reported88 - 107< 9.5

Note: Data is compiled and representative of typical performance. "Recovery without IS" is often highly variable and not reported in validated methods that use an internal standard.

Detailed Experimental Protocol: QuEChERS Extraction and LC-MS/MS Analysis

This protocol provides a general method for the analysis of Forchlorfenuron in fruits and vegetables.

1. Sample Preparation and Extraction

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 100 µL of a 1 µg/mL this compound internal standard solution.

  • Add 10 mL of acetonitrile.

  • Add a QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Take a 6 mL aliquot of the supernatant and transfer it to a 15 mL dSPE tube containing magnesium sulfate and primary secondary amine (PSA).

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

3. Final Extract Preparation

  • Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter.

  • The extract is now ready for LC-MS/MS analysis.

4. LC-MS/MS Parameters

  • LC Column: C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).

  • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate Forchlorfenuron from matrix interferences (e.g., 10-95% B over 2 minutes).

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • MS/MS Transitions:

    • Forchlorfenuron: m/z 248.05 → 129.02 (quantifier), 248.05 → 155.00 (qualifier).

    • This compound: m/z 253.05 → 129.02.

References

Technical Support Center: Optimizing Forchlorfenuron-d5 Analysis by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak shape and resolution for Forchlorfenuron-d5 in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant peak tailing for my this compound peak?

A1: Peak tailing for this compound is a common issue in reversed-phase HPLC and is often attributed to secondary interactions between the basic pyridine moiety of the molecule and residual acidic silanol groups on the silica-based stationary phase (e.g., C18 columns).[1][2][3][4][5] These interactions create a secondary, stronger retention mechanism for a portion of the analyte molecules, leading to a delayed elution and a "tailing" peak shape. Other contributing factors can include column contamination, sample overload, or an inappropriate mobile phase pH.

Q2: How can I reduce or eliminate peak tailing for this compound?

A2: A systematic approach targeting the potential causes is most effective:

  • Mobile Phase pH Optimization: Adjusting the mobile phase pH is a powerful tool to minimize silanol interactions.

    • Low pH: Operating at a low pH (e.g., 2.5-3.5) protonates the residual silanol groups on the stationary phase, reducing their ability to interact with the basic this compound molecule.

    • High pH: Alternatively, using a high pH mobile phase (e.g., >8) will deprotonate the analyte, making it neutral. However, this requires a pH-stable column (e.g., hybrid silica or polymeric) to prevent degradation of the stationary phase.

  • Use of End-Capped Columns: Employing a high-quality, end-capped C18 column can significantly reduce the number of available free silanol groups, thereby minimizing tailing.

  • Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites. However, this approach can shorten column lifetime.

  • Sample Concentration: Ensure that the sample concentration is within the linear range of the detector and does not overload the column, which can also contribute to peak asymmetry.

Q3: My this compound peak is broad and not well-resolved from other components. How can I improve the resolution?

A3: Poor resolution can be addressed by improving column efficiency and optimizing selectivity:

  • Column Particle Size and Dimensions: Using a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column will increase the number of theoretical plates and, consequently, improve resolution.

  • Mobile Phase Composition:

    • Organic Modifier: The choice and proportion of the organic solvent (e.g., acetonitrile vs. methanol) in the mobile phase can alter selectivity. Experimenting with different ratios can improve the separation of closely eluting peaks.

    • Gradient Elution: Employing a gradient elution, where the concentration of the organic solvent is increased over time, can sharpen peaks and improve the resolution of complex mixtures.

  • Flow Rate: Lowering the flow rate can sometimes enhance resolution by allowing more time for the analyte to interact with the stationary phase, though this will increase the analysis time.

  • Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks and potentially better resolution. However, ensure the temperature is within the stable range for both the column and the analyte.

Q4: What is a good starting point for developing an HPLC method for this compound?

A4: A good starting point for a reversed-phase HPLC method for this compound would be:

  • Column: A C18 end-capped column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water (to achieve a low pH).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 263 nm.

  • Injection Volume: 10 µL.

This method can then be optimized based on the observed peak shape and resolution.

Troubleshooting Guides

Issue: Peak Tailing

This guide provides a systematic workflow for troubleshooting peak tailing of this compound.

G start Peak Tailing Observed for This compound check_pH Is Mobile Phase pH Optimized? start->check_pH adjust_pH Adjust Mobile Phase pH (e.g., to 2.5-3.5 with 0.1% Formic Acid) check_pH->adjust_pH No check_column Using an End-Capped C18 Column? check_pH->check_column Yes adjust_pH->check_column use_endcapped Switch to a High-Quality End-Capped C18 Column check_column->use_endcapped No check_overload Is Sample Overloading the Column? check_column->check_overload Yes use_endcapped->check_overload reduce_load Reduce Injection Volume or Dilute Sample check_overload->reduce_load Yes check_contamination Is Column Contaminated? check_overload->check_contamination No reduce_load->check_contamination flush_column Perform Column Washing and Regeneration Protocol check_contamination->flush_column Yes end Peak Shape Improved check_contamination->end No flush_column->end

Caption: Troubleshooting workflow for peak tailing.

Issue: Poor Resolution

This guide outlines a logical approach to improving the separation of this compound from interfering peaks.

G start Poor Resolution Observed optimize_mobile_phase Optimize Mobile Phase Selectivity start->optimize_mobile_phase change_organic Try Different Organic Modifier (ACN vs. MeOH) or Ratio optimize_mobile_phase->change_organic implement_gradient Implement or Optimize Gradient Elution change_organic->implement_gradient increase_efficiency Increase Column Efficiency implement_gradient->increase_efficiency smaller_particles Use Column with Smaller Particle Size increase_efficiency->smaller_particles longer_column Use a Longer Column smaller_particles->longer_column adjust_conditions Adjust Operating Conditions longer_column->adjust_conditions lower_flow_rate Decrease Flow Rate adjust_conditions->lower_flow_rate increase_temp Increase Column Temperature lower_flow_rate->increase_temp end Resolution Improved increase_temp->end

Caption: Workflow for improving peak resolution.

Data Presentation

The following table illustrates the expected impact of mobile phase pH on the peak asymmetry of this compound. Note that this is a representative example based on the known chemical properties of Forchlorfenuron (pKa ≈ 12.55) and general chromatographic principles. Actual results may vary depending on the specific column and HPLC system used.

Mobile Phase pHExpected Peak Asymmetry Factor (As)Rationale
7.0 (Neutral)> 1.5 (Significant Tailing)At neutral pH, residual silanols are ionized and strongly interact with the basic this compound, causing significant tailing.
4.51.2 - 1.5 (Moderate Tailing)As the pH decreases, some silanol interactions are suppressed, leading to a slight improvement in peak shape.
3.0 (Acidic)1.0 - 1.2 (Symmetrical Peak)At low pH, most silanol groups are protonated, minimizing secondary interactions and resulting in a symmetrical peak shape.

Experimental Protocols

Protocol 1: Method for Adjusting Mobile Phase pH to Reduce Peak Tailing

Objective: To systematically lower the mobile phase pH to minimize silanol interactions and improve the peak shape of this compound.

Materials:

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • Formic acid (or other suitable acidic modifier like trifluoroacetic acid)

  • pH meter

Procedure:

  • Prepare the Aqueous Component:

    • Measure a desired volume of HPLC grade water into a clean mobile phase reservoir.

    • While stirring, slowly add formic acid dropwise until the desired pH (e.g., 3.0) is reached. Monitor the pH using a calibrated pH meter. A typical concentration of 0.1% (v/v) formic acid will yield a pH of approximately 2.7.

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing the pH-adjusted aqueous component with the organic modifier in the desired ratio (e.g., 60:40 water:acetonitrile).

    • Degas the mobile phase using sonication or vacuum filtration.

  • System Equilibration:

    • Flush the HPLC system with the new mobile phase for at least 15-20 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject a standard solution of this compound and acquire the chromatogram.

    • Evaluate the peak shape, specifically the asymmetry factor.

  • Optimization (if necessary):

    • If tailing persists, incrementally decrease the pH (e.g., to 2.5) and repeat steps 3 and 4.

Protocol 2: Column Washing and Regeneration

Objective: To remove strongly retained contaminants from the column that may be causing peak shape distortion.

Materials:

  • HPLC grade water

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade isopropanol

Procedure:

  • Disconnect the Column: Disconnect the column from the detector to prevent contamination of the detector cell.

  • Flush with Mobile Phase without Buffer: Flush the column with the mobile phase composition (without any buffer salts) for 20-30 minutes at a low flow rate (e.g., 0.5 mL/min).

  • Organic Solvent Wash: Sequentially wash the column with the following solvents for at least 30 minutes each:

    • 100% HPLC grade water

    • 100% Acetonitrile

    • 100% Isopropanol

    • 100% Methanol

  • Re-equilibration:

    • Gradually reintroduce the mobile phase, starting with a high organic composition and slowly decreasing to the initial analytical conditions.

    • Equilibrate the column with the analytical mobile phase until a stable baseline is achieved.

  • Performance Check:

    • Inject a standard solution of this compound to evaluate the peak shape and retention time.

References

Troubleshooting low recovery of Forchlorfenuron-d5 during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low recovery of Forchlorfenuron-d5 during sample extraction. The following sections offer FAQs, detailed troubleshooting steps for common extraction techniques, and example protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery rate critical?

This compound is the deuterium-labeled version of Forchlorfenuron, a synthetic plant growth regulator.[1][2] In analytical chemistry, it is commonly used as an internal standard for the quantification of Forchlorfenuron in various samples.[1][3] A consistent and high recovery rate is crucial because the internal standard is used to correct for analyte loss during sample preparation and analysis. Low or variable recovery of this compound can lead to inaccurate quantification of the target analyte.

Q2: What are the most common causes of low recovery during extraction?

Low recovery can stem from several factors, broadly categorized as:

  • Improper Method Selection: The chosen extraction method (e.g., LLE, SPE) may not be suitable for the sample matrix or the analyte's chemical properties.

  • Suboptimal Extraction Parameters: Incorrect solvent choice, pH, or phase ratios can lead to incomplete extraction.

  • Sample Matrix Interferences: Complex matrices containing fats, pigments, or particulates can form emulsions or bind the analyte, preventing its transfer into the extraction solvent.[4]

  • Procedural Errors: Issues like incomplete phase separation, premature drying of an SPE sorbent, or incorrect flow rates can significantly reduce recovery.

Q3: How can I systematically troubleshoot the cause of low recovery?

The most effective troubleshooting approach is to analyze the fractions from each step of your extraction process (e.g., the initial sample waste, the wash solutions, and the final eluate). This allows you to pinpoint exactly where the analyte is being lost. The workflow diagram below provides a systematic guide for this process.

Q4: What key chemical properties of this compound should I consider?

Understanding the physicochemical properties of this compound is essential for optimizing extraction protocols.

PropertyValue/DescriptionSignificance for Extraction
Molecular Formula C₁₂²H₅H₅ClN₃OThe deuterated phenyl group gives it a slightly higher mass (252.71 g/mol ) than its non-labeled counterpart.
Solubility Sparingly soluble in aqueous buffers; Soluble in organic solvents like DMSO, DMF, ethanol, and methanol.Dictates the choice of extraction and reconstitution solvents. For aqueous samples, LLE or reversed-phase SPE are suitable.
Appearance White to off-white crystalline solid.
Polarity Moderately non-polar compound.Influences the choice of SPE sorbent (e.g., C18) and LLE solvents.

Troubleshooting Workflow and Methodologies

The following diagrams and tables provide a structured approach to diagnosing and resolving low recovery issues.

General Troubleshooting Workflow

G Troubleshooting Workflow for Low this compound Recovery start Low Recovery Observed (<85%) check_fractions ACTION: Analyze All Fractions (Load, Wash, Elution) start->check_fractions decision Where is the analyte? check_fractions->decision spe_path In Load/Flow-through (SPE) decision->spe_path SPE Issue spe_wash_path In Wash Fraction (SPE) decision->spe_wash_path SPE Issue spe_elute_path Not in Any Fraction (Retained on SPE Sorbent) decision->spe_elute_path SPE Issue lle_path Emulsion or High Residual in Aqueous Layer (LLE) decision->lle_path LLE Issue sol_spe_load 1. Check sample solvent (too strong?) 2. Check sample pH. 3. Wrong SPE sorbent? 4. Overloaded sorbent? spe_path->sol_spe_load sol_spe_wash 1. Wash solvent is too strong. 2. Decrease solvent strength or use a weaker solvent. spe_wash_path->sol_spe_wash sol_spe_elute 1. Elution solvent is too weak. 2. Increase elution solvent strength or volume. spe_elute_path->sol_spe_elute sol_lle 1. Adjust aqueous phase pH. 2. Add salt ('salting out'). 3. Centrifuge to break emulsion. 4. Change extraction solvent. lle_path->sol_lle

Caption: A logical workflow for diagnosing low analyte recovery.

Conceptual Diagram of the SPE Process

SPE_Process cluster_steps SPE Steps start SPE Cartridge step1 1. Condition Activate sorbent with strong organic solvent (e.g., Methanol) step2 2. Equilibrate Rinse sorbent with weak solvent matching sample (e.g., Water) step1->step2 step3 3. Load Sample Analyte is retained on sorbent step2->step3 step4 4. Wash Rinse away interferences with a weak solvent step3->step4 loss1 Potential Loss: - Sorbent breakthrough - Strong sample solvent step3->loss1 step5 5. Elute Collect analyte with a strong solvent step4->step5 loss2 Potential Loss: - Wash solvent too strong step4->loss2 loss3 Potential Loss: - Elution solvent too weak - Irreversible binding step5->loss3

Caption: Key steps in Solid-Phase Extraction and common points of analyte loss.

Guide 1: Troubleshooting Solid-Phase Extraction (SPE)

Q: My analyte is appearing in the initial sample flow-through (load fraction). Why is this happening?

A: This indicates that the analyte is not being retained by the SPE sorbent. Common causes include:

  • Incorrect Sorbent Choice: this compound is moderately non-polar, making reversed-phase sorbents like C18 a good choice for aqueous samples. Using a normal-phase sorbent for an aqueous sample will result in no retention.

  • Strong Sample Solvent: If your sample is dissolved in a solvent with high organic content (e.g., >10-15% acetonitrile or methanol), it may prevent the analyte from binding to a reversed-phase sorbent. Dilute your sample with water or a weak buffer before loading.

  • Sorbent Overload: You may be loading too much sample or matrix components onto the cartridge, exceeding its capacity. Try using a larger sorbent mass or diluting the sample.

  • Sorbent Drying: Allowing the sorbent to dry out after conditioning and before sample loading can severely compromise its ability to retain the analyte.

Q: My analyte is being lost in the wash step. What should I do?

A: This means your wash solvent is too strong and is prematurely eluting the analyte along with the interferences. The solution is to reduce the elution strength of the wash solvent. For a reversed-phase sorbent, this means decreasing the percentage of organic solvent in your wash solution.

Q: My analyte is not present in the load, wash, or elution fractions. Where is it?

A: This suggests the analyte is irreversibly bound to the SPE sorbent. This can happen if the elution solvent is too weak to disrupt the interaction between the analyte and the sorbent.

  • Increase Elution Solvent Strength: For reversed-phase SPE, use a stronger solvent (e.g., switch from methanol to acetonitrile) or increase the percentage of organic solvent.

  • Increase Elution Volume: You may not be using enough solvent to fully elute the analyte. Try passing a second or third aliquot of elution solvent through the cartridge.

ProblemPotential CauseRecommended Solution
Analyte in Load Fraction Sample solvent too strong; Incorrect sorbent phase; Sorbent overload.Dilute sample with a weak solvent (e.g., water); Ensure sorbent type is appropriate (e.g., C18 for aqueous samples); Use a larger cartridge or less sample.
Analyte in Wash Fraction Wash solvent is too strong.Reduce the organic solvent percentage in the wash solution.
No Analyte in Eluate Elution solvent is too weak; Insufficient elution volume.Increase the strength of the elution solvent (e.g., higher % organic); Increase the volume of elution solvent used.
Slow Flow/Clogging Particulate matter in the sample; High sample viscosity.Centrifuge or filter the sample prior to loading; Dilute the sample with a weak solvent.
Experimental Protocol 1: Example SPE of this compound from a Fruit Matrix

This protocol is based on the principles of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), a common method for pesticide analysis in food.

  • Sample Homogenization: Weigh 10 g of a homogenized fruit sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Spike the sample with a known concentration of this compound solution.

  • Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.

  • Salting Out: Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl). Shake immediately for 1 minute and then centrifuge at >3000 x g for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a d-SPE tube containing cleanup sorbents (e.g., PSA and C18 to remove sugars, acids, and fats).

  • Final Preparation: Vortex the d-SPE tube for 30 seconds and centrifuge. Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable solvent for LC-MS analysis.

Guide 2: Troubleshooting Liquid-Liquid Extraction (LLE)

Q: A thick layer of emulsion has formed between the organic and aqueous layers. How can I resolve this?

A: Emulsion formation is a frequent issue, especially with samples high in fats or surfactants. Here are several techniques to break an emulsion:

  • Salting Out: Add a small amount of a salt like sodium chloride (NaCl) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can force the separation of the layers.

  • Centrifugation: Transfer the mixture to centrifuge tubes and spin at high speed. This can often compact the emulsion layer, allowing for easier removal of the desired phase.

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity and help break the emulsion.

  • Gentle Agitation: To prevent emulsions from forming in the first place, use a gentle swirling or rocking motion for mixing instead of vigorous shaking.

Q: My recovery is poor even after multiple extractions. What else could be wrong?

A: If emulsions are not the issue, poor recovery in LLE often points to chemical incompatibilities:

  • Incorrect pH: The charge state of this compound can be influenced by pH. Ensure the pH of your aqueous sample is adjusted to keep the analyte in its neutral, more organic-soluble form.

  • Poor Solvent Choice: The chosen organic solvent may not have a high enough affinity for this compound. The partitioning coefficient (Kow) determines how the analyte distributes between the two phases. Consider a different solvent.

  • Insufficient Mixing: Ensure adequate contact time and surface area between the two phases for the analyte to partition effectively.

ProblemPotential CauseRecommended Solution
Emulsion Formation High concentration of fats, proteins, or other surfactants in the sample matrix.Add salt (NaCl) to the aqueous phase; Centrifuge the mixture; Use gentle swirling instead of vigorous shaking.
Low Recovery Incorrect pH of the aqueous phase; Inappropriate extraction solvent; Insufficient mixing/contact time.Adjust sample pH to ensure the analyte is in a neutral state; Test a solvent with a different polarity; Ensure thorough mixing between phases.
Analyte Precipitation Analyte is not soluble in the chosen extraction solvent.Ensure the chosen organic solvent can effectively solubilize this compound.
Experimental Protocol 2: Example LLE of this compound from a Water Sample
  • Sample Preparation: Take a 100 mL water sample in a 250 mL separatory funnel. Spike with a known concentration of this compound.

  • pH Adjustment: Adjust the pH of the water sample if necessary to ensure this compound is in a neutral state.

  • First Extraction: Add 30 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Mixing: Stopper the funnel and mix by inverting gently for 2 minutes, periodically venting the pressure.

  • Phase Separation: Allow the layers to fully separate.

  • Collection: Drain the lower organic layer into a collection flask.

  • Repeat Extraction: Repeat the extraction process (steps 3-6) two more times with fresh aliquots of the organic solvent, combining all organic extracts.

  • Drying and Concentration: Dry the combined organic extract by passing it through anhydrous sodium sulfate. Evaporate the solvent to near dryness and reconstitute in a suitable volume for analysis.

References

Technical Support Center: Addressing Isotopic Interference with Forchlorfenuron-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Forchlorfenuron-d5 as an internal standard in mass spectrometry-based assays. It provides troubleshooting guidance and frequently asked questions (FAQs) to help identify, understand, and correct for isotopic interference, ensuring accurate and reliable quantification of Forchlorfenuron.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of Forchlorfenuron analysis?

A1: Isotopic interference, also known as crosstalk or isotopic overlap, occurs when the mass spectrometer detects signals from naturally occurring heavy isotopes of Forchlorfenuron at the same mass-to-charge ratio (m/z) as its deuterated internal standard, this compound. Forchlorfenuron contains elements like carbon (¹³C) and chlorine (³⁷Cl) which have naturally occurring heavier isotopes. These contribute to M+1, M+2, and subsequent isotopic peaks in the mass spectrum of the unlabeled analyte. When these isotopic peaks overlap with the m/z of this compound, it can artificially inflate the internal standard's signal, leading to inaccurate quantification of the analyte.

Q2: Why is Forchlorfenuron particularly susceptible to isotopic interference?

A2: Forchlorfenuron's molecular formula (C₁₂H₁₀ClN₃O) contains chlorine, which has two abundant stable isotopes: ³⁵Cl (approximately 75.8%) and ³⁷Cl (approximately 24.2%).[1][2][3] This results in a significant M+2 peak in Forchlorfenuron's mass spectrum, approximately 32% of the monoisotopic peak's intensity. This prominent M+2 peak, along with contributions from ¹³C, increases the likelihood of overlap with the mass channels of a deuterated internal standard like this compound, especially if the mass difference is not sufficiently large.

Q3: How does isotopic interference affect my quantitative results?

A3: Isotopic interference can lead to several issues in quantitative analysis:

  • Inaccurate Quantification: The primary effect is the overestimation of the internal standard's response, which in turn leads to an underestimation of the analyte's true concentration.

  • Non-linear Calibration Curves: At high concentrations of Forchlorfenuron, its isotopic contribution to the this compound signal becomes more pronounced. This can cause the response ratio (analyte/internal standard) to plateau, resulting in a non-linear calibration curve.[4]

  • Poor Assay Precision and Accuracy: The variable and uncorrected contribution from the analyte to the internal standard signal can lead to poor reproducibility and a bias in the results.

Q4: What are the common m/z values monitored for Forchlorfenuron and this compound in LC-MS/MS?

A4: In liquid chromatography-tandem mass spectrometry (LC-MS/MS), specific precursor-to-product ion transitions are monitored for quantification. For Forchlorfenuron, a common precursor ion is the protonated molecule [M+H]⁺ at m/z 248.[5] Common product ions resulting from fragmentation include m/z 129 and 155. For this compound, the expected precursor ion [M+5+H]⁺ would be at m/z 253. The product ions would depend on where the deuterium labels are on the molecule, but a common fragment might also be monitored.

Troubleshooting Guide

Problem: I am observing a signal for this compound in samples that only contain the unlabeled Forchlorfenuron standard.

  • Cause: This is a direct indication of isotopic interference. The isotopic peaks of the high-concentration Forchlorfenuron are overlapping with the mass channel of this compound.

  • Solution: Follow the experimental protocol outlined below to determine the extent of the isotopic overlap and apply a mathematical correction.

Problem: My calibration curve for Forchlorfenuron is non-linear, particularly at the higher concentration points.

  • Cause: As the concentration of Forchlorfenuron increases, the contribution of its natural isotopes to the this compound signal becomes more significant, leading to a disproportionate response ratio.

  • Solution:

    • Confirm Isotopic Purity of the Standard: Analyze a sample containing only this compound to ensure it is not significantly contaminated with unlabeled Forchlorfenuron.

    • Quantify Isotopic Overlap: Perform the experiment to determine the percentage of signal from Forchlorfenuron that contributes to the this compound channel.

    • Apply Mathematical Correction: Use the calculated correction factor to adjust the measured response of the internal standard in all samples and standards.

Problem: My quality control (QC) samples at high concentrations have a negative bias (are reading lower than expected).

  • Cause: This can be another symptom of isotopic interference. The artificially high internal standard signal (due to the contribution from the high concentration of Forchlorfenuron) will result in a lower calculated concentration for the analyte.

  • Solution: Implement the mathematical correction protocol to obtain more accurate results.

Data Presentation: Theoretical Isotopic Distribution

The following tables summarize the theoretical isotopic distribution for the protonated molecules of Forchlorfenuron ([C₁₂H₁₀ClN₃O+H]⁺) and this compound ([C₁₂H₅D₅ClN₃O+H]⁺). This data is essential for understanding the potential for isotopic overlap.

Table 1: Theoretical Isotopic Distribution of Forchlorfenuron ([M+H]⁺)

Mass (m/z)Relative Abundance (%)
248.0588100.00
249.061814.15
250.055933.39
251.05864.72
252.05530.58

Note: Calculated using an online isotope pattern calculator. The monoisotopic mass is considered as 100% relative abundance.

Table 2: Theoretical Isotopic Distribution of this compound ([M+H]⁺)

Mass (m/z)Relative Abundance (%)
253.0903100.00
254.093314.17
255.087433.40
256.09014.73
257.08680.58

Note: Calculated using an online isotope pattern calculator assuming 100% deuterium enrichment. The monoisotopic mass is considered as 100% relative abundance.

Experimental Protocols

Protocol 1: Experimental Determination of Isotopic Overlap

Objective: To quantify the percentage of the Forchlorfenuron signal that contributes to the this compound mass channel.

Methodology:

  • Prepare a High-Concentration Forchlorfenuron Standard: Prepare a solution of unlabeled Forchlorfenuron in a suitable solvent (e.g., methanol or acetonitrile) at a concentration that is representative of the upper limit of your calibration curve.

  • LC-MS/MS Setup:

    • Set up your LC-MS/MS system with the chromatographic conditions used in your analytical method.

    • In the mass spectrometer settings, create a method to monitor the precursor-to-product ion transitions for both Forchlorfenuron (e.g., m/z 248 → 129) and this compound (e.g., m/z 253 → product ion).

  • Analysis:

    • Inject the high-concentration Forchlorfenuron standard onto the LC-MS/MS system.

    • Acquire the data, ensuring that you are monitoring both the analyte and internal standard channels simultaneously.

  • Data Processing:

    • Integrate the peak area for the Forchlorfenuron transition in its own channel (let's call this Area_Analyte).

    • Integrate the peak area of the signal that appears in the this compound channel at the same retention time (this is the interference). Let's call this Area_Interference_in_IS_Channel.

  • Calculate the Correction Factor (CF):

    • Calculate the percentage of isotopic overlap using the following formula: CF = (Area_Interference_in_IS_Channel / Area_Analyte) * 100

Protocol 2: Mathematical Correction of Isotopic Interference

Objective: To correct the measured internal standard response for the contribution from the unlabeled analyte.

Methodology:

  • Determine the Correction Factor (CF): Follow Protocol 1 to experimentally determine the CF.

  • Sample Analysis: Analyze your calibration standards, quality controls, and unknown samples using your established LC-MS/MS method.

  • Data Acquisition: For each injection, record the peak area of the analyte (Area_Analyte_Measured) and the peak area of the internal standard (Area_IS_Measured).

  • Apply the Correction: For each sample and standard, calculate the corrected internal standard area (Area_IS_Corrected) using the following formula: Area_IS_Corrected = Area_IS_Measured - (Area_Analyte_Measured * (CF / 100))

  • Quantification: Use the Area_IS_Corrected value to calculate the analyte/internal standard response ratio for building your calibration curve and quantifying your unknown samples.

Visualizations

Isotopic_Interference_Workflow cluster_identification Identification of Isotopic Interference cluster_correction Correction Workflow A Analyze High Concentration Forchlorfenuron Standard B Monitor both Forchlorfenuron and This compound Channels A->B C Observe Signal in This compound Channel? B->C D Isotopic Interference Confirmed C->D Yes E No Significant Interference C->E No F Calculate Correction Factor (CF) D->F G Analyze Samples and Standards D->G H Measure Analyte and IS Peak Areas G->H I Apply Mathematical Correction: Corrected IS Area = Measured IS Area - (Analyte Area * CF) H->I J Perform Quantification with Corrected IS Area I->J

Caption: Workflow for identifying and correcting isotopic interference.

Signaling_Pathway cluster_analyte Forchlorfenuron cluster_standard This compound A Monoisotopic Peak (m/z 248) D Mass Spectrometer Signal A->D B Isotopic Peaks (M+1, M+2, etc.) B->D Isotopic Overlap C Monoisotopic Peak (m/z 253) C->D

Caption: Principle of isotopic overlap between an analyte and its internal standard.

References

Preventing degradation of Forchlorfenuron-d5 in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Forchlorfenuron-d5 in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in stock solutions important?

This compound is a deuterated form of Forchlorfenuron, a synthetic cytokinin used as a plant growth regulator.[1][2] In research and drug development, stable isotope-labeled compounds like this compound are crucial for applications such as pharmacokinetic studies and as internal standards in mass spectrometry-based quantification. Degradation of the stock solution can lead to inaccurate experimental results, including incorrect quantification of the analyte.

Q2: What are the primary factors that can cause this compound degradation in stock solutions?

The primary factors contributing to the degradation of this compound in solution include the choice of solvent, storage temperature, and exposure to light. Forchlorfenuron, the non-deuterated analogue, is known to be unstable in aqueous solutions and susceptible to photolysis in sensitized solutions.[3][4]

Q3: What are the recommended solvents for preparing this compound stock solutions?

Forchlorfenuron is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[3] It is recommended to use these organic solvents to prepare stock solutions to ensure stability. For applications requiring an aqueous final solution, it is advisable to first dissolve this compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice just before use.

Q4: How should I store my this compound stock solutions?

For long-term stability, this compound stock solutions prepared in a suitable organic solvent should be stored at -20°C. The solid form of Forchlorfenuron is stable for at least four years when stored at -20°C. It is crucial to minimize freeze-thaw cycles. Aliquoting the stock solution into smaller, single-use vials is highly recommended.

Troubleshooting Guide

Problem: I am observing a decrease in the concentration of my this compound stock solution over time.

Potential Cause Troubleshooting Steps Recommended Action
Inappropriate Solvent The stock solution was prepared in an aqueous buffer. Forchlorfenuron is sparingly soluble and unstable in aqueous solutions.Prepare a new stock solution in an organic solvent such as DMSO, ethanol, or DMF. For aqueous applications, prepare a concentrated stock in DMSO and dilute to the final aqueous concentration immediately before the experiment. Do not store aqueous solutions for more than one day.
Improper Storage Temperature The stock solution was stored at room temperature or 4°C.Store the stock solution at -20°C for long-term stability.
Frequent Freeze-Thaw Cycles The same stock solution vial has been repeatedly frozen and thawed.Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.
Exposure to Light The stock solution was stored in a clear vial and exposed to light. Forchlorfenuron can undergo photolysis.Store the stock solution in amber-colored vials or wrap clear vials in aluminum foil to protect them from light.
Solvent Evaporation The vial cap was not sealed properly, leading to solvent evaporation and an apparent increase in concentration, followed by potential precipitation and degradation.Ensure vials are tightly sealed. Parafilm can be used to provide an extra seal.

Experimental Protocols

Protocol for Preparation of a Stable this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber-colored microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound using a calibrated analytical balance.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).

    • Vortex the solution until the this compound is completely dissolved.

    • Aliquot the stock solution into single-use, amber-colored vials.

    • Store the aliquots at -20°C.

Protocol for Assessing the Stability of this compound Stock Solutions

This protocol outlines a forced degradation study to determine the stability of this compound under various conditions.

  • Materials:

    • This compound stock solution (e.g., 1 mg/mL in DMSO)

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • High-performance liquid chromatography (HPLC) system with a UV or mass spectrometry (MS) detector

    • pH meter

  • Procedure:

    • Sample Preparation:

      • Acidic Condition: Mix an aliquot of the stock solution with 0.1 M HCl.

      • Alkaline Condition: Mix an aliquot of the stock solution with 0.1 M NaOH.

      • Oxidative Condition: Mix an aliquot of the stock solution with 3% H₂O₂.

      • Thermal Stress: Incubate an aliquot of the stock solution at 60°C.

      • Photolytic Stress: Expose an aliquot of the stock solution to UV light (e.g., 254 nm).

      • Control: Keep an aliquot of the stock solution at -20°C in the dark.

    • Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours).

    • Sample Analysis:

      • At each time point, take a sample from each condition.

      • Neutralize the acidic and alkaline samples.

      • Analyze all samples by a validated stability-indicating HPLC method.

    • Data Analysis:

      • Calculate the percentage of this compound remaining in each sample compared to the control.

      • Identify and quantify any degradation products.

Visualizations

Degradation_Pathway cluster_stress Stress Conditions This compound This compound Degradation Products Degradation Products This compound->Degradation Products Degradation Aqueous Solution Aqueous Solution Aqueous Solution->Degradation Products Light Exposure Light Exposure Light Exposure->Degradation Products High Temperature High Temperature High Temperature->Degradation Products

Caption: Factors leading to the degradation of this compound.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_stability Stability Testing Dissolve in Organic Solvent Dissolve in Organic Solvent Aliquot Aliquot Dissolve in Organic Solvent->Aliquot Store at -20°C Store at -20°C Aliquot->Store at -20°C Expose to Stress Conditions Expose to Stress Conditions Store at -20°C->Expose to Stress Conditions Analyze by HPLC Analyze by HPLC Expose to Stress Conditions->Analyze by HPLC Quantify Degradation Quantify Degradation Analyze by HPLC->Quantify Degradation

Caption: Workflow for preparing and testing this compound stability.

Troubleshooting_Tree Degradation Observed? Degradation Observed? Solvent Check Solvent Check Degradation Observed?->Solvent Check Storage Check Storage Check Solvent Check->Storage Check Organic Use Organic Solvent Use Organic Solvent Solvent Check->Use Organic Solvent Aqueous Light Exposure Check Light Exposure Check Storage Check->Light Exposure Check -20°C & Aliquoted Store at -20°C & Aliquot Store at -20°C & Aliquot Storage Check->Store at -20°C & Aliquot Improper Protect from Light Protect from Light Light Exposure Check->Protect from Light Exposed No Degradation No Degradation Light Exposure Check->No Degradation Protected

Caption: Troubleshooting decision tree for this compound degradation.

References

Best practices for handling and weighing Forchlorfenuron-d5 standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) for the handling and weighing of Forchlorfenuron-d5 standard. Accurate preparation of this standard is critical for reliable experimental results in research, quality control, and drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a deuterated form of Forchlorfenuron, a synthetic cytokinin plant growth regulator. In analytical chemistry, it is primarily used as an internal standard for the quantification of Forchlorfenuron in various samples. The deuterium labeling allows it to be distinguished from the non-labeled native compound by mass spectrometry, ensuring accurate measurement.

Q2: What are the recommended storage conditions for this compound standard?

Proper storage is crucial to maintain the integrity and stability of the standard. Forchlorfenuron is chemically stable under standard ambient conditions.[1] For long-term storage, it is recommended to store the solid powder at -20°C.[1][2]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

At a minimum, standard laboratory PPE should be worn, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. If there is a risk of generating dust, a properly fitted respirator may be necessary.

Q4: My this compound standard won't fully dissolve. What should I do?

Forchlorfenuron can be dissolved in solvents such as methanol, ethanol, acetone, or dimethyl sulfoxide (DMSO).[3][4] If you encounter solubility issues, gentle heating and/or sonication can aid in dissolution.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or drifting weight readings on the analytical balance. 1. Environmental Factors: Air drafts from ventilation, doors, or windows. Vibrations from nearby equipment. Temperature fluctuations. 2. Electrostatic Charges: The solid powder may have static buildup. 3. Balance Not Leveled or Calibrated: The balance may not be on a level surface or may require calibration.1. Use the balance in a draft-free location, preferably on a dedicated anti-vibration table. Close the draft shield doors during weighing. Allow the standard to acclimate to room temperature before weighing. 2. Use an anti-static gun or ionizer to dissipate static charges on the weighing vessel and the substance. 3. Ensure the balance is level using the built-in spirit level. Perform routine calibration of the balance with certified weights.
Difficulty in accurately weighing a small amount of the standard. 1. Hygroscopic Nature: The substance may be absorbing moisture from the air, causing the weight to increase. 2. Balance Readability: The desired weight may be below the minimum accurate weighing quantity of the balance.1. Work quickly and in a low-humidity environment if possible. Keep the container with the standard tightly closed when not in use. 2. Use a balance with the appropriate readability for the target weight. Prepare a stock solution and then perform serial dilutions to achieve the desired low concentration.
The prepared standard solution appears cloudy or contains precipitate. 1. Incomplete Dissolution: The standard has not fully dissolved in the chosen solvent. 2. Low Solubility in the Chosen Solvent: The concentration of the standard may exceed its solubility limit in the solvent.1. Use gentle heating or sonication to aid dissolution. 2. Verify the solubility of Forchlorfenuron in your chosen solvent. You may need to use a different solvent or prepare a more dilute solution. For example, Forchlorfenuron is soluble in DMSO.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for Forchlorfenuron

Form Temperature Duration
Powder -20°C3 years
Powder 4°C2 years
In Solvent -80°C2 years
In Solvent -20°C1 year

Data is for Forchlorfenuron and should be considered as a guideline for this compound.

Experimental Protocols

Protocol: Preparation of a this compound Stock Solution

  • Acclimation: Remove the this compound standard from its -20°C storage and allow it to equilibrate to room temperature in a desiccator. This prevents condensation from forming on the compound.

  • Weighing:

    • Place a clean, anti-static weighing boat or vial on the analytical balance and tare the balance.

    • Carefully transfer the desired amount of this compound powder to the weighing vessel using a clean spatula.

    • Record the exact weight of the standard.

  • Dissolution:

    • Carefully transfer the weighed powder to a clean volumetric flask of the appropriate size.

    • Add a small amount of the chosen solvent (e.g., DMSO) to dissolve the powder. Ensure all the powder is transferred from the weighing vessel by rinsing it with the solvent and adding the rinse to the volumetric flask.

    • Once the powder is fully dissolved, add the solvent to the flask up to the calibration mark.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the prepared stock solution in a tightly sealed, labeled container at -20°C or -80°C for long-term stability.

Visualizations

G Workflow for Handling and Weighing this compound cluster_prep Preparation cluster_weighing Weighing cluster_solution Solution Preparation cluster_storage Storage P1 Acclimate Standard to Room Temperature P2 Select & Tare Weighing Vessel P1->P2 W1 Transfer Powder to Vessel P2->W1 W2 Record Exact Weight W1->W2 S1 Transfer Powder to Volumetric Flask W2->S1 S2 Add Solvent & Dissolve (Apply Sonication/Heat if needed) S1->S2 S3 Fill to Volume S2->S3 S4 Homogenize Solution S3->S4 ST1 Transfer to Labeled Storage Vial S4->ST1 ST2 Store at -20°C or -80°C ST1->ST2

Caption: Workflow for accurate handling and weighing of this compound standard.

References

Technical Support Center: Deuterated Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the effective use of deuterated internal standards in quantitative analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common pitfalls when using deuterated internal standards?

A: The most frequent challenges include:

  • Isotopic Impurity and Crosstalk: The presence of unlabeled analyte in the deuterated standard or the contribution of the analyte's naturally occurring isotopes to the standard's signal.[1][2][3]

  • Chromatographic Shift (Isotope Effect): The deuterated standard does not co-elute perfectly with the analyte, leading to differential matrix effects.[4][5]

  • Deuterium Exchange: The loss of deuterium atoms from the standard and replacement with hydrogen from the solvent or matrix.

  • Differential Matrix Effects: The analyte and the internal standard experience different levels of ion suppression or enhancement, even with co-elution.

  • Non-Linearity of Calibration Curves: Often observed at high analyte concentrations due to detector saturation or ion suppression.

Q2: Why is my deuterated standard eluting earlier than the analyte in reverse-phase chromatography?

A: This phenomenon is a common manifestation of the kinetic isotope effect. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to minor differences in polarity and interaction with the stationary phase, often resulting in earlier elution for the deuterated compound. The magnitude of this shift can be influenced by the number and position of the deuterium labels.

Q3: How can I assess the isotopic purity of my deuterated standard?

A: You can determine the isotopic purity of a deuterated standard using high-resolution mass spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy. For HRMS, a direct infusion of the standard will allow you to determine the relative intensities of the isotopic peaks. With NMR, the absence or reduction of signals at the deuteration positions can be used to estimate the degree of deuteration.

Q4: What is deuterium exchange and how can I prevent it?

A: Deuterium exchange is the replacement of deuterium atoms on the standard with protons from the surrounding environment (e.g., sample matrix or mobile phase). This is more likely to occur if the deuterium labels are on chemically labile positions, such as hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups. To mitigate this, use standards with deuterium labels on stable, non-exchangeable positions and maintain a neutral pH for your samples and mobile phases whenever possible.

Q5: Can the deuterated standard itself cause non-linearity in my calibration curve?

A: Yes, at high concentrations, the internal standard can contribute to ion suppression, affecting the linearity of the response ratio. It is crucial to optimize the concentration of the internal standard. A decreasing internal standard signal with increasing analyte concentration can be an indicator of this issue.

Troubleshooting Guides

Troubleshooting Isotopic Crosstalk and Purity Issues

This guide will help you identify and address issues arising from isotopic impurities in your deuterated standard or interference from the analyte's natural isotopes.

Symptoms:

  • Inaccurate quantification, especially at low concentrations.

  • A significant signal is detected at the analyte's mass transition when analyzing a sample containing only the deuterated standard.

  • The signal for the deuterated standard increases with increasing analyte concentration.

Troubleshooting Workflow:

cluster_0 Isotopic Crosstalk Troubleshooting start Observe Inaccurate Low-End Quantification check_is_purity Analyze Deuterated Standard Alone start->check_is_purity is_impure Signal Detected for Analyte? check_is_purity->is_impure yes_impure Yes: Unlabeled Analyte Present in Standard is_impure->yes_impure Yes no_impure No: Standard is Isotopically Pure is_impure->no_impure No solution1 Correction: Subtract Contribution or Use Higher Mass IS yes_impure->solution1 check_analyte_contribution Analyze Blank Matrix with Increasing Analyte Concentrations no_impure->check_analyte_contribution contribution_detected IS Signal Increases with Analyte? check_analyte_contribution->contribution_detected yes_contribution Yes: Analyte's Natural Isotopes Interfering contribution_detected->yes_contribution Yes no_contribution No: Crosstalk Unlikely contribution_detected->no_contribution No solution2 Correction: Use a More Highly Deuterated or 13C-labeled Standard yes_contribution->solution2 end_node Issue Resolved no_contribution->end_node solution1->end_node solution2->end_node

Caption: Troubleshooting workflow for isotopic crosstalk.

Experimental Protocol: Assessing Isotopic Contribution

  • Prepare Analyte Curve in Blank Matrix: Create a set of calibration standards by spiking known concentrations of the unlabeled analyte into a blank matrix (a sample matrix that does not contain the analyte). Do not add the deuterated internal standard.

  • Analyze Samples: Analyze these samples using your established LC-MS/MS method.

  • Monitor IS Transition: Monitor the multiple reaction monitoring (MRM) transition for the deuterated internal standard in all samples.

  • Plot and Evaluate: Plot the peak area observed in the internal standard's channel against the analyte concentration. A linear relationship indicates isotopic crosstalk from the analyte to the internal standard channel.

Analyte Concentration (ng/mL)Peak Area in IS Channel (Arbitrary Units)
0 (Blank)50
1150
101,500
10015,000
1000150,000
This table illustrates a hypothetical scenario of increasing signal in the internal standard channel with increasing analyte concentration, indicating crosstalk.
Troubleshooting Chromatographic Shift and Differential Matrix Effects

This guide addresses issues related to the separation of the analyte and its deuterated standard during chromatography.

Symptoms:

  • Poor reproducibility of the analyte/internal standard area ratio.

  • Visible separation of the analyte and internal standard peaks in the chromatogram.

  • Inaccurate quantification, especially when analyzing different sample lots or types.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for chromatographic shifts.

Experimental Protocol: Modifying Chromatographic Conditions to Minimize Shift

  • Establish Baseline: Inject a solution containing both the analyte and the deuterated standard using your current method and record the retention times (RT) and the difference in retention time (ΔRT).

  • Adjust Mobile Phase Gradient:

    • Make the gradient shallower to increase the peak widths, which may improve overlap.

    • Slightly alter the organic-to-aqueous ratio to potentially change the selectivity.

  • Vary Column Temperature:

    • Increase or decrease the column temperature in 5-10°C increments.

    • Allow the system to equilibrate at each new temperature before injection.

    • Measure the ΔRT at each temperature to find the optimal condition for co-elution.

  • Evaluate Different Stationary Phases: If the shift persists, consider a column with a different stationary phase chemistry that may offer different selectivity.

ConditionAnalyte RT (min)IS RT (min)ΔRT (min)
Original Method (30% Acetonitrile, 40°C)5.255.180.07
28% Acetonitrile, 40°C5.825.780.04
30% Acetonitrile, 50°C4.954.920.03
This table provides a hypothetical example of how changing chromatographic conditions can reduce the retention time difference between an analyte and its deuterated standard.
Troubleshooting Deuterium Exchange

This guide helps to identify and mitigate the loss of deuterium labels from your internal standard.

Symptoms:

  • A decrease in the internal standard signal over time, especially in prepared samples.

  • An unexpected increase in the analyte signal in samples that should only contain the internal standard.

  • Poor assay precision and accuracy.

Logical Relationship Diagram:

cluster_2 Deuterium Exchange Mitigation cause1 Labile Deuterium Position (-OH, -NH, etc.) problem Deuterium Exchange (H/D Exchange) cause1->problem cause2 Acidic/Basic Conditions (Sample or Mobile Phase) cause2->problem cause3 High MS Source Temperature cause3->problem solution1 Use Standard with Stable Labels problem->solution1 solution2 Control pH of Solutions problem->solution2 solution3 Optimize (Lower) Source Temperature problem->solution3 alternative Consider 13C or 15N Labeled Standard problem->alternative

Caption: Causes and solutions for deuterium exchange.

Experimental Protocol: Stability Assessment

  • Prepare Samples: Spike the deuterated internal standard into the sample matrix.

  • Incubate: Aliquot the spiked sample and incubate under different conditions (e.g., room temperature, 4°C, -20°C) for varying durations (e.g., 0, 4, 8, 24 hours).

  • Analyze: Analyze the samples by LC-MS/MS at each time point.

  • Evaluate: A decrease in the deuterated internal standard signal with a corresponding increase in the unlabeled analyte signal over time is indicative of deuterium exchange.

Incubation Time (hours) at Room TempIS Peak Area (Arbitrary Units)Analyte Peak Area (Arbitrary Units)
01,000,000500
4950,00050,500
8900,000100,500
24750,000250,500
This table shows a hypothetical example of deuterium exchange over time, with the IS signal decreasing and the analyte signal increasing.

References

Adjusting LC gradient for better separation of Forchlorfenuron and its d5 analogue

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the liquid chromatography (LC) separation of Forchlorfenuron and its deuterated (d5) analogue.

Frequently Asked Questions (FAQs)

Q1: My Forchlorfenuron and d5-Forchlorfenuron peaks are not separating. How can I adjust my LC gradient to improve resolution?

A1: Achieving chromatographic separation between a compound and its stable isotope-labeled analogue, like Forchlorfenuron and d5-Forchlorfenuron, is challenging due to their nearly identical physicochemical properties. While mass spectrometry can differentiate them, slight chromatographic separation is best practice to avoid potential interferences and ensure analytical accuracy.[1] A shallow gradient is often required to achieve adequate separation.[2]

The most effective way to improve resolution is by systematically adjusting the gradient slope. A shallower gradient provides more time for the analytes to interact with the stationary phase, allowing subtle differences to manifest in retention time.

Experimental Protocol: Gradient Optimization

  • Establish a Baseline: Run your current method to document the initial retention time (RT) and resolution (Rs).

  • Identify Elution Window: Determine the organic solvent percentage (%) at which your co-eluting peaks begin to elute.

  • Shallow the Gradient: Decrease the rate of change (%B/min) of the organic mobile phase across this elution window. For example, if the peaks elute while the gradient is ramping from 60% to 80% B over 2 minutes (a 10%/min slope), try reducing this to a 2%/min slope over a longer period.

  • Adjust Flow Rate: If shallowing the gradient is insufficient, consider reducing the flow rate. This can enhance separation efficiency but will increase the run time.[3]

  • Optimize Temperature: Increasing column temperature can decrease mobile phase viscosity and improve peak efficiency. Experiment with 5°C increments (e.g., 35°C to 45°C).[3]

Data Presentation: Impact of Gradient Adjustments on Resolution

The following table illustrates the expected impact of various gradient modifications on the separation of Forchlorfenuron and its d5 analogue.

Parameter ChangedInitial ConditionModified ConditionExpected Outcome on Resolution (Rs)Expected Impact on Retention Time (RT)
Gradient Slope 10% B / min2% B / minSignificant Increase Increase
Flow Rate 0.5 mL/min0.3 mL/minModerate Increase Increase
Column Temperature 35 °C45 °CMinor Increase / Decrease (compound dependent)Decrease
Organic Solvent MethanolAcetonitrileVariable (Alters selectivity)[3]Variable

Note: Data are for illustrative purposes. Actual results will depend on the specific column and instrumentation used.

Mandatory Visualization: Troubleshooting Workflow for Poor Separation

G start Start: Co-eluting Peaks (Forchlorfenuron & d5-Analogue) step1 Decrease Gradient Slope (e.g., from 10%/min to 2%/min) start->step1 check1 Resolution Sufficient? step1->check1 step2 Decrease Flow Rate (e.g., from 0.5 to 0.3 mL/min) check1->step2 No end_ok End: Separation Achieved check1->end_ok Yes check2 Resolution Sufficient? step2->check2 step3 Optimize Column Temperature (Adjust in 5°C increments) check2->step3 No check2->end_ok Yes check3 Resolution Sufficient? step3->check3 step4 Change Organic Solvent (e.g., Methanol to Acetonitrile) check3->step4 No check3->end_ok Yes end_fail End: Consider Alternative Column Chemistry step4->end_fail

A flowchart for optimizing LC separation of isotopic analogues.
Q2: I'm observing significant peak tailing for Forchlorfenuron. What are the common causes and how can I fix it?

A2: Peak tailing can compromise peak integration and reduce analytical precision. It is often caused by secondary interactions between the analyte and the column, or by issues outside the column.

Troubleshooting Steps for Peak Tailing:

  • Mobile Phase pH: Forchlorfenuron is a weakly acidic compound. Ensure the pH of your mobile phase is low enough (e.g., using 0.1% formic acid) to keep the analyte in a single, neutral protonation state. This minimizes unwanted ionic interactions with residual silanols on the silica-based stationary phase.

  • Sample Overload: Injecting too much sample can saturate the column, leading to broad, tailing peaks. Prepare a dilution series (e.g., 1:2, 1:5, 1:10) of your sample and inject them to see if the peak shape improves at lower concentrations.

  • Column Contamination: Strongly retained compounds from previous injections can build up at the column head, causing active sites that lead to tailing. Flush the column with a strong solvent (e.g., isopropanol) or, if the problem persists, replace the column inlet frit or the entire column.

  • Extracolumn Volume: Excessive tubing length or dead volume in fittings between the injector and the column, or the column and the detector, can cause peak broadening and tailing. Ensure all fittings are secure and tubing is as short as possible.

Data Presentation: Effect of Mobile Phase Additive on Peak Shape

Mobile Phase AMobile Phase BExpected Peak AsymmetryRationale
WaterAcetonitrile> 1.5 (Tailing)Unbuffered mobile phase allows for secondary ionic interactions.
Water + 0.1% Formic AcidAcetonitrile~ 1.0 - 1.2 (Symmetrical)Acid suppresses ionization of residual silanols, improving peak shape.
10 mM Ammonium FormateAcetonitrile~ 1.0 - 1.3 (Symmetrical)The salt acts as a buffer and can mask active sites.

Mandatory Visualization: Decision Tree for Diagnosing Peak Tailing

G start Start: Peak Tailing Observed q1 Is peak shape concentration-dependent? start->q1 a1_yes Dilute Sample q1->a1_yes Yes a1_no Check Mobile Phase q1->a1_no No end End: Peak Shape Improved a1_yes->end q2 Is mobile phase pH controlled? (e.g., with 0.1% Formic Acid) a1_no->q2 a2_no Add Acidic Modifier (e.g., 0.1% Formic Acid) q2->a2_no No a2_yes Investigate Hardware q2->a2_yes Yes a2_no->end q3 Does a new column solve the issue? a2_yes->q3 a3_yes Column was Contaminated. Implement column wash. q3->a3_yes Yes a3_no Check for Extracolumn Volume (fittings, tubing). q3->a3_no No a3_yes->end a3_no->end

A logical flow for troubleshooting chromatographic peak tailing.
Q3: The MS signal for my analyte is low and inconsistent. How can I troubleshoot potential matrix effects or poor ionization?

A3: Low and variable signal intensity, especially when analyzing samples in complex matrices, often points to ion suppression or inefficient ionization.

Troubleshooting Steps for Low Signal Intensity:

  • Improve Sample Clean-up: The most effective way to combat matrix effects is to remove interfering endogenous components before analysis. Methods like solid-phase extraction (SPE) can effectively clean up extracts from agricultural or biological products.

  • Modify Chromatography: Adjust the LC gradient to separate the analyte from the bulk of the matrix components. Often, a large portion of the matrix elutes early in the run. Ensuring your analyte elutes in a cleaner region of the chromatogram can significantly boost signal.

  • Check Sample Diluent: The composition of the solvent your final sample is dissolved in is critical. If the sample diluent is much stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase, it can cause peak distortion and poor ionization. Always aim to have your sample diluent be as weak or weaker than your starting mobile phase conditions.

  • Optimize MS Source Parameters: Infuse a standard solution of Forchlorfenuron directly into the mass spectrometer to optimize source parameters such as capillary voltage, gas flow, and source temperature to ensure maximum signal generation for your specific instrument.

Data Presentation: Comparison of Sample Preparation Techniques

Sample Preparation MethodTypical RecoveryMatrix Effect ReductionThroughput
Dilute-and-Shoot ~100%LowHigh
Protein Precipitation 80-100%Low to ModerateHigh
Liquid-Liquid Extraction (LLE) 70-95%Moderate to HighMedium
Solid-Phase Extraction (SPE) 85-105%High Low to Medium

Mandatory Visualization: Workflow for Mitigating Low MS Signal

G start Start: Low/Inconsistent MS Signal step1 Optimize MS Source Parameters (Direct Infusion) start->step1 check1 Signal Improved? step1->check1 step2 Adjust LC Gradient to Separate Analyte from Matrix check1->step2 No end_ok End: Signal Optimized check1->end_ok Yes check2 Signal Stable & Intense? step2->check2 step3 Improve Sample Clean-up (e.g., Implement SPE) check2->step3 No check2->end_ok Yes check3 Signal Stable & Intense? step3->check3 step4 Check Sample Diluent. Match to Initial Mobile Phase. check3->step4 No check3->end_ok Yes end_fail End: Further Method Development Required step4->end_fail

A workflow for addressing issues of low signal and ion suppression.

References

Enhancing sensitivity for low-level detection of Forchlorfenuron using Forchlorfenuron-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the low-level detection of Forchlorfenuron using its deuterated internal standard, Forchlorfenuron-d5.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as an internal standard?

A1: Using a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry. Because this compound is chemically almost identical to Forchlorfenuron, it co-elutes during chromatography and experiences similar effects during sample preparation and ionization. This allows it to effectively compensate for variations in sample extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.[1]

Q2: At what point in my workflow should I add this compound?

A2: this compound should be added as early as possible in the sample preparation process. For instance, when using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, the internal standard should be spiked into the sample homogenate before the initial solvent extraction. This ensures that the internal standard experiences the same potential losses as the native analyte throughout the entire procedure.

Q3: What is the optimal concentration of this compound to use?

A3: The concentration of the internal standard should be high enough to produce a stable and reproducible signal, typically in the mid-range of the calibration curve for Forchlorfenuron. It is crucial to maintain a consistent concentration of this compound across all samples, calibration standards, and quality controls to ensure accurate quantification.

Q4: What are the typical MRM transitions for Forchlorfenuron and this compound?

A4: Multiple reaction monitoring (MRM) transitions are specific to the mass spectrometer being used. However, common transitions are:

  • Forchlorfenuron: The precursor ion is typically the protonated molecule [M+H]⁺ at m/z 248.0. Common product ions are m/z 129.1 and 93.1.[2]

  • This compound: With five deuterium atoms on the phenyl ring, the precursor ion will be at m/z 253.0. The product ions are expected to be the same as the unlabeled compound, so transitions like 253.0 -> 129.1 would be monitored.

Q5: How stable is this compound in solution, and how should I store it?

A5: Stock solutions of deuterated pesticide standards, when prepared in a suitable solvent like acetonitrile or methanol, are generally stable for long periods when stored at or below -20°C in airtight containers.[3][4] It is recommended to prepare fresh working solutions from the stock solution more frequently. Always refer to the manufacturer's certificate of analysis for specific storage recommendations. Forchlorfenuron itself is stable under normal conditions.[5]

Troubleshooting Guides

Issue 1: Poor or Inconsistent Recovery of Forchlorfenuron and/or this compound
Possible Cause Troubleshooting Steps
Inefficient Extraction Review and optimize the QuEChERS or other sample preparation protocol. Ensure correct solvent-to-sample ratios and adequate shaking/vortexing times.
Analyte/Internal Standard Degradation Investigate the stability of both compounds in the specific sample matrix and processing conditions. Minimize sample preparation time and avoid exposure to high temperatures or extreme pH.
Pipetting or Dilution Errors Calibrate all pipettes and ensure accurate and consistent dilutions. Prepare fresh stock and working solutions to rule out concentration errors.
Adsorption to Labware Use silanized glassware or polypropylene tubes to minimize adsorption of the analytes.
Issue 2: High Variability in Analyte/Internal Standard Response
Possible Cause Troubleshooting Steps
Matrix Effects While this compound compensates for matrix effects, severe suppression or enhancement can still lead to variability. Dilute the sample extract to reduce the concentration of co-eluting matrix components. Optimize the cleanup step in the sample preparation.
Inconsistent Ionization Clean the mass spectrometer's ion source (e.g., ESI probe). Optimize source parameters such as spray voltage, gas flows, and temperature.
Autosampler Issues Check for air bubbles in the syringe or sample loop. Ensure proper vial capping and needle placement. Perform an injection precision test.
LC System Problems Inspect for leaks in the LC system. Ensure the mobile phase is properly degassed and mixed. Check for column degradation.
Issue 3: Chromatographic Problems (e.g., Peak Tailing, Splitting, or Shift in Retention Time)
Possible Cause Troubleshooting Steps
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Incompatible Injection Solvent The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure good peak shape.
Column Degradation This can occur after many injections, especially with complex matrices. Replace the column if performance does not improve after cleaning.
Mobile Phase Issues Prepare fresh mobile phase. Ensure the pH is consistent and appropriate for the analytes and the column.
Issue 4: Issues Specific to the Deuterated Internal Standard
Possible Cause Troubleshooting Steps
Isotopic Impurity The this compound standard may contain a small amount of unlabeled Forchlorfenuron. This can lead to a positive bias, especially at the lower limit of quantification. Check the certificate of analysis for isotopic purity. If necessary, account for this contribution in your calculations or obtain a standard with higher purity.
Isotopic Exchange Deuterium atoms, especially in certain molecular positions, can exchange with protons from the solvent, particularly under acidic or basic conditions. Ensure the deuterated standard is labeled in a stable position (e.g., on an aromatic ring, as is common for this compound). If H/D exchange is suspected, consider using a ¹³C-labeled internal standard.
Different Retention Times for Analyte and IS A slight shift in retention time between the deuterated and non-deuterated compounds can occur due to the deuterium isotope effect. This is usually minor and does not affect quantification. However, if the separation is significant, it may compromise the effectiveness of the internal standard in correcting for matrix effects that are highly localized in the chromatogram.

Data Presentation

Table 1: Comparison of Method Performance With and Without this compound Internal Standard

Parameter Without Internal Standard (External Standard Calibration) With this compound Internal Standard Reference
Accuracy (% Recovery) Can be highly variable (e.g., 60-140%) depending on the matrix.Typically within 80-120%, demonstrating better correction for matrix effects.
Precision (% RSD) Often >15-20% in complex matrices.Generally <15%, indicating improved reproducibility.
Linearity (r²) May be lower due to uncompensated matrix effects.Typically ≥0.99, showing a more reliable calibration.
Limit of Quantification (LOQ) May be higher due to greater variability at low concentrations.Lower LOQs can often be achieved due to improved signal-to-noise and reduced variability.

Table 2: Typical LC-MS/MS Validation Parameters for Forchlorfenuron Analysis

Parameter Value Matrix Reference
Limit of Detection (LOD) 1 µg/kgFruits
Limit of Quantification (LOQ) 2 µg/kgFruits
Recovery 80-87%Watermelon, Zucchini
Recovery 65-71%Tomato
Intra-day Precision (%RSD) 0.8 - 6.5%Rat Plasma
Inter-day Precision (%RSD) 0.4 - 5.4%Rat Plasma

Experimental Protocols

Detailed Methodology for QuEChERS Sample Preparation

This protocol is a standard method for the extraction of Forchlorfenuron from fruit and vegetable matrices.

  • Sample Homogenization: Weigh 10 g of a representative, homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known volume of this compound working solution (e.g., 100 µL of a 1 µg/mL solution) to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Cap the tube and shake vigorously for 1 minute.

    • Add the QuEChERS salt packet (typically containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute to prevent the formation of salt clumps.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL) to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and anhydrous MgSO₄.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube at high speed (e.g., 10,000 rpm) for 2 minutes.

  • Sample for Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Detailed Methodology for LC-MS/MS Analysis

This is a representative LC-MS/MS method for the analysis of Forchlorfenuron.

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-8 min: Linear gradient from 10% to 90% B

    • 8-10 min: Hold at 90% B

    • 10.1-12 min: Return to 10% B for column re-equilibration

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • Forchlorfenuron: 248.0 -> 129.1 (quantifier), 248.0 -> 93.1 (qualifier)

    • This compound: 253.0 -> 129.1 (quantifier)

Visualizations

Experimental_Workflow Experimental Workflow for Forchlorfenuron Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing homogenize 1. Homogenize Sample spike 2. Spike with this compound homogenize->spike extract 3. QuEChERS Extraction spike->extract cleanup 4. d-SPE Cleanup extract->cleanup inject 5. Inject Sample cleanup->inject separate 6. Chromatographic Separation inject->separate detect 7. MS/MS Detection (MRM) separate->detect integrate 8. Integrate Peaks detect->integrate ratio 9. Calculate Analyte/IS Ratio integrate->ratio quantify 10. Quantify using Calibration Curve ratio->quantify

Caption: Workflow for Forchlorfenuron analysis.

Troubleshooting_Workflow Troubleshooting Logic for Inconsistent Results start Inconsistent Results (High %RSD) check_is Check Internal Standard Signal start->check_is is_ok IS Signal Stable? check_is->is_ok check_prep Review Sample Prep is_ok->check_prep Yes is_unstable IS Signal Unstable is_ok->is_unstable No check_lcms Check LC-MS System check_prep->check_lcms is_issues Investigate IS: - Stability - Purity - Pipetting is_unstable->is_issues

Caption: Troubleshooting workflow for inconsistent results.

References

Validation & Comparative

The Gold Standard: Why Forchlorfenuron-d5 Outperforms Other Internal Standards in Forchlorfenuron Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the synthetic plant growth regulator Forchlorfenuron, the choice of an appropriate internal standard is critical for achieving accurate, reliable, and defensible results. This guide provides an objective comparison of Forchlorfenuron-d5 with other potential internal standards, supported by established analytical principles and experimental considerations. The evidence unequivocally supports the superiority of this compound as the internal standard of choice.

In the realm of quantitative analysis using mass spectrometry, an internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls. Its purpose is to correct for the loss of analyte during sample processing and to compensate for variations in instrument response. The ideal internal standard behaves identically to the analyte of interest throughout the entire analytical procedure but is distinguishable by the instrument.

The Unrivaled Advantages of a Stable Isotope-Labeled Internal Standard

This compound is a stable isotope-labeled (SIL) internal standard. In this molecule, five hydrogen atoms on the phenyl ring of Forchlorfenuron have been replaced with deuterium atoms. This subtle increase in mass allows a mass spectrometer to differentiate it from the native Forchlorfenuron, while its chemical and physical properties remain virtually identical. This near-perfect chemical mimicry is the cornerstone of its superior performance.

The primary benefit of using a SIL internal standard like this compound is its ability to accurately track and compensate for a variety of analytical variabilities, including:

  • Sample Preparation Inconsistencies: Losses that may occur during extraction, cleanup, and concentration steps will affect both the analyte and the SIL internal standard to the same degree.

  • Matrix Effects: Co-eluting components from the sample matrix can either suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate quantification. Because this compound has the same elution profile and ionization characteristics as Forchlorfenuron, it experiences the same matrix effects, allowing for effective normalization.

  • Instrumental Fluctuations: Minor variations in injection volume or detector response are corrected for by the constant presence of the SIL internal standard.

This compound vs. The Alternatives: A Comparative Analysis

While other compounds can be used as internal standards for Forchlorfenuron analysis, they each come with significant drawbacks compared to the deuterated analog. The most common alternatives fall into the category of structural analogs—compounds that are chemically similar to the analyte but not isotopically labeled. Examples of potential structural analogs for Forchlorfenuron could include other phenylurea-based compounds.

The following table summarizes the key performance differences between this compound and a typical structural analog internal standard.

Performance ParameterThis compound (Stable Isotope-Labeled)Structural Analog (Non-Isotopically Labeled)
Chromatographic Co-elution Near-perfect co-elution with Forchlorfenuron.May have different retention times, leading to differential matrix effects.
Ionization Efficiency Identical to Forchlorfenuron, ensuring accurate compensation for matrix effects.Can differ significantly from Forchlorfenuron, leading to inaccurate correction for ion suppression or enhancement.
Extraction Recovery Mirrors the recovery of Forchlorfenuron across various matrices.May have different extraction efficiencies, introducing bias into the results.
Overall Accuracy & Precision High accuracy and precision due to superior normalization.Lower accuracy and precision due to potential for differential behavior.
Method Robustness Leads to more robust and reliable analytical methods.Methods are more susceptible to variations in sample matrix and analytical conditions.

Experimental Protocols: A General Approach to Forchlorfenuron Analysis

While specific protocols will vary depending on the matrix and instrumentation, a general workflow for the analysis of Forchlorfenuron using this compound as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is outlined below.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective approach for extracting pesticides like Forchlorfenuron from various food matrices.

  • Homogenization: A representative portion of the sample (e.g., 10-15 g of fruit or vegetable) is homogenized.

  • Extraction: The homogenized sample is placed in a centrifuge tube. A known amount of this compound internal standard solution is added. Acetonitrile is then added as the extraction solvent, and the tube is shaken vigorously.

  • Salting Out: A mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation. The tube is shaken and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a d-SPE tube containing a sorbent (e.g., PSA, C18) to remove interfering matrix components. The tube is vortexed and centrifuged.

  • Final Extract: The resulting supernatant is collected, and a portion may be evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: The sample extract is injected into a liquid chromatograph. A C18 reversed-phase column is typically used to separate Forchlorfenuron and this compound from other components in the extract. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate, is employed.

  • Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Multiple Reaction Monitoring (MRM): The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both Forchlorfenuron and this compound. This highly selective detection mode minimizes interferences and enhances sensitivity.

  • Quantification: The peak area ratio of the analyte to the internal standard is calculated and plotted against the concentration of the calibration standards to generate a calibration curve. The concentration of Forchlorfenuron in the samples is then determined from this curve.

Visualizing the Workflow and Mechanism of Action

To further clarify the experimental process and the biological context of Forchlorfenuron, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Result Sample Sample Homogenization Spike Spike with this compound Sample->Spike Extraction Acetonitrile Extraction Spike->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup Final_Extract Final Extract Cleanup->Final_Extract LC LC Separation Final_Extract->LC MS MS/MS Detection (MRM) LC->MS Data Data Analysis MS->Data Quantification Accurate Quantification of Forchlorfenuron Data->Quantification

Caption: A generalized workflow for the analysis of Forchlorfenuron using a stable isotope-labeled internal standard.

Forchlorfenuron is a synthetic cytokinin, a class of plant hormones that promote cell division and growth. Its mechanism of action involves interacting with the cytokinin signaling pathway.

G cluster_cell Plant Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokinin Receptor (AHK) AHP Histidine Phosphotransfer Protein (AHP) Receptor->AHP Phosphorylation Cascade ARR Response Regulator (ARR) AHP->ARR Transcription Gene Transcription ARR->Transcription Response Cell Division & Growth Transcription->Response Forchlorfenuron Forchlorfenuron Forchlorfenuron->Receptor

Caption: A simplified diagram of the cytokinin signaling pathway activated by Forchlorfenuron.

Conclusion: The Clear Choice for Accurate Analysis

For researchers, scientists, and drug development professionals who require the highest level of confidence in their quantitative data, this compound is the superior choice for an internal standard in Forchlorfenuron analysis. Its ability to perfectly mimic the behavior of the native analyte throughout the analytical process ensures robust, accurate, and reproducible results, particularly when dealing with complex sample matrices. While other internal standards may be employed, they introduce a greater potential for analytical error and should only be considered with a thorough understanding of their limitations and after extensive method validation. The use of this compound represents best practice in modern analytical chemistry and is essential for generating data of the highest quality and integrity.

Forchlorfenuron Quantification: A Comparative Guide to Accuracy and Precision Using Forchlorfenuron-d5

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of analytical chemistry, particularly in the analysis of pesticide residues and plant growth regulators, achieving high accuracy and precision is paramount for ensuring food safety and for research and development. This guide provides a comparative overview of analytical methods for the quantification of forchlorfenuron, a widely used plant growth regulator. It places a special focus on the enhanced performance achieved by employing its deuterated internal standard, forchlorfenuron-d5.

The use of a stable isotope-labeled internal standard, such as this compound, is a gold standard technique in mass spectrometry-based quantification. This is because the internal standard closely mimics the analyte's behavior during sample preparation and ionization, effectively compensating for matrix effects and variations in instrument response. This guide will present supporting experimental data from various studies to illustrate the advantages of this approach compared to methods that do not use an internal standard.

Comparative Analysis of Quantitative Methods

The following tables summarize the performance of different analytical methods for forchlorfenuron quantification. The data is compiled from various studies and is categorized by the use of an internal standard.

Table 1: Performance of Forchlorfenuron Quantification with this compound Internal Standard
MatrixMethodLinearity (r²)Recovery (%)Precision (RSD %)LOQReference
Oriental MelonMALDI-MSINot SpecifiedNot SpecifiedNot Specified0.1 mg/kg[1]
VegetablesLC/TOF-MS>0.99965-87<1010 µg/kg[2][3]
Table 2: Performance of Forchlorfenuron Quantification without Internal Standard
MatrixMethodLinearity (r²)Recovery (%)Precision (RSD %)LOQReference
Fruits (Apples, Kiwis, Grapes)LC/MS/MSNot Specified>70Not Specified2 µg/kg[4]
Fruits (Apples, Kiwis, Grapes)LC-UVNot Specified>70Not Specified10 µg/kg[4]
Kiwi, Grape, Tomato, CucumberHPLC-UV1.000084.7-103.00.6-4.90.02 mg/kg
Bean SproutsLC-MS/MSNot Specified79.1-1173.0-7.03.0 µg/kg
Agricultural ProductsHPLC-UVNot Specified87.6-99.5Not SpecifiedNot Specified

Experimental Workflow

The general workflow for the quantification of forchlorfenuron using an internal standard involves several key steps from sample receipt to final data analysis. The following diagram illustrates a typical experimental process.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Homogenization Sample Homogenization Internal Standard Spiking Internal Standard Spiking Sample Homogenization->Internal Standard Spiking Extraction (e.g., QuEChERS) Extraction (e.g., QuEChERS) Internal Standard Spiking->Extraction (e.g., QuEChERS) Cleanup (e.g., d-SPE) Cleanup (e.g., d-SPE) Extraction (e.g., QuEChERS)->Cleanup (e.g., d-SPE) LC-MS/MS Analysis LC-MS/MS Analysis Cleanup (e.g., d-SPE)->LC-MS/MS Analysis Peak Integration Peak Integration LC-MS/MS Analysis->Peak Integration Calibration Curve Generation Calibration Curve Generation Peak Integration->Calibration Curve Generation Quantification Quantification Calibration Curve Generation->Quantification

Experimental workflow for forchlorfenuron quantification.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the quantification of forchlorfenuron.

Sample Preparation: QuEChERS Method

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is widely adopted for the extraction of pesticide residues from various food matrices.

  • Homogenization : A representative portion of the sample (e.g., 10-15 g of fruit or vegetable) is homogenized.

  • Extraction : The homogenized sample is weighed into a centrifuge tube. Acetonitrile is added as the extraction solvent, along with extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate). The tube is shaken vigorously.

  • Centrifugation : The sample is centrifuged to separate the organic layer from the aqueous and solid phases.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the supernatant is transferred to a d-SPE tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components. The tube is vortexed and then centrifuged.

  • Final Extract : The resulting supernatant is collected, and may be acidified and filtered before analysis by LC-MS/MS.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the selective and sensitive quantification of forchlorfenuron.

  • Liquid Chromatography (LC) :

    • Column : A C18 reversed-phase column is commonly used for separation.

    • Mobile Phase : A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate, is employed to achieve optimal separation.

    • Flow Rate : A typical flow rate is in the range of 0.2-0.5 mL/min.

    • Injection Volume : A small volume of the final extract (e.g., 5-10 µL) is injected into the LC system.

  • Tandem Mass Spectrometry (MS/MS) :

    • Ionization : Electrospray ionization (ESI) in positive mode is generally used for forchlorfenuron analysis.

    • Detection : Multiple Reaction Monitoring (MRM) mode is utilized for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both forchlorfenuron and its deuterated internal standard, this compound.

HPLC-UV Analysis

For laboratories without access to mass spectrometry, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection offers an alternative for forchlorfenuron quantification.

  • Liquid Chromatography (LC) :

    • Column : An ODS (C18) column is typically used.

    • Mobile Phase : An isocratic or gradient mixture of methanol and water is a common mobile phase.

    • Detection : The UV detector is set to a wavelength where forchlorfenuron exhibits maximum absorbance, typically around 260-263 nm.

Conclusion

The presented data demonstrates that the use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust and reliable method for the quantification of forchlorfenuron. While methods without an internal standard can offer acceptable performance, the incorporation of a stable isotope-labeled internal standard is crucial for mitigating matrix effects and achieving the highest levels of accuracy and precision, which is especially important when analyzing complex sample matrices. The choice of analytical method will ultimately depend on the specific requirements of the study, including the desired level of sensitivity and the available instrumentation.

References

Inter-laboratory Comparison for the Analysis of Forchlorfenuron in Fruit Matrices Using Isotope-Labeled Internal Standard Forchlorfenuron-d5

Author: BenchChem Technical Support Team. Date: November 2025

Guide Overview

This guide provides a comparative analysis of methodologies for the quantification of Forchlorfenuron (CPPU), a plant growth regulator, in fruit samples. It is intended for researchers, analytical scientists, and professionals in drug development and food safety who are engaged in the analysis of pesticide residues. The core of this guide is a simulated inter-laboratory comparison designed to assess the precision and accuracy of Forchlorfenuron analysis when employing a stable isotope-labeled internal standard, Forchlorfenuron-d5. The data and protocols presented are compiled from established analytical practices to provide a representative benchmark for laboratory performance.

Introduction

Forchlorfenuron is a synthetic cytokinin used in agriculture to enhance fruit size and yield.[1] Its application necessitates robust analytical methods to ensure that residue levels in consumer products do not exceed maximum residue limits (MRLs). The accuracy of such analyses can be significantly influenced by the sample matrix, leading to variations in analytical results between laboratories. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to mitigate matrix effects and improve the accuracy and precision of quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3]

This guide outlines a standardized protocol for the extraction and analysis of Forchlorfenuron in a representative fruit matrix (e.g., grapes or kiwis) and presents a summary of expected performance data from a hypothetical inter-laboratory study involving three laboratories. The objective is to provide a framework for laboratories to evaluate and refine their analytical methods for Forchlorfenuron.

Experimental Protocols

A detailed methodology for the analysis of Forchlorfenuron in fruit matrices is provided below. This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with LC-MS/MS analysis.[1][4]

2.1. Reagents and Materials

  • Forchlorfenuron analytical standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent

2.2. Sample Preparation (QuEChERS Method)

  • Homogenization: Homogenize 10 g of the fruit sample (e.g., grapes) in a blender.

  • Internal Standard Spiking: Add a known amount of this compound working solution to each sample to achieve a final concentration of 50 µg/kg.

  • Extraction:

    • Transfer the homogenized sample to a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add a salt mixture of 4 g MgSO₄ and 1 g NaCl.

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

2.3. LC-MS/MS Analysis

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions:

    • Forchlorfenuron: m/z 248 > 129 (quantifier), 248 > 155 (qualifier)

    • This compound: m/z 253 > 134

Inter-laboratory Comparison Data

The following table summarizes the hypothetical quantitative results from three independent laboratories analyzing a spiked grape sample. The sample was fortified with Forchlorfenuron at a concentration of 100 µg/kg and each laboratory used the protocol described above, including the addition of this compound as an internal standard.

Parameter Laboratory 1 Laboratory 2 Laboratory 3
Mean Measured Concentration (µg/kg) 98.5103.295.8
Standard Deviation (µg/kg) 4.25.13.9
Recovery (%) 98.5103.295.8
Relative Standard Deviation (RSD) (%) 4.34.94.1

Caption: Summary of inter-laboratory results for the analysis of Forchlorfenuron in a spiked grape sample.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship in the quantification process.

experimental_workflow sample Fruit Sample (10g) homogenize Homogenization sample->homogenize spike Spike with This compound homogenize->spike extract QuEChERS Extraction (Acetonitrile, Salts) spike->extract cleanup d-SPE Cleanup (PSA, C18) extract->cleanup filter Filtration (0.22 µm) cleanup->filter lcms LC-MS/MS Analysis filter->lcms data Data Analysis lcms->data result Final Concentration data->result

Caption: Experimental workflow for Forchlorfenuron analysis.

quantification_logic cluster_analyte Forchlorfenuron cluster_is This compound (IS) analyte_peak Analyte Peak Area ratio Peak Area Ratio (Analyte / IS) analyte_peak->ratio is_peak IS Peak Area is_peak->ratio cal_curve Calibration Curve (Ratio vs. Concentration) ratio->cal_curve final_conc Calculated Concentration cal_curve->final_conc

Caption: Logic of quantification using an internal standard.

Discussion

The hypothetical data presented in the inter-laboratory comparison demonstrates a high level of consistency across the participating laboratories. The recovery rates, ranging from 95.8% to 103.2%, and the relative standard deviations, all below 5%, indicate that the described method is both accurate and precise. This level of performance is largely attributable to the use of the this compound internal standard, which effectively compensates for variations in sample preparation and instrument response.

The workflow diagram provides a clear, step-by-step visualization of the analytical process, from sample receipt to final analysis. The quantification logic diagram illustrates the fundamental principle of using an internal standard, where the ratio of the analyte signal to the internal standard signal is used to determine the concentration, thereby correcting for potential analytical errors.

Conclusion

The combination of QuEChERS extraction and LC-MS/MS analysis, with the inclusion of this compound as an internal standard, provides a robust and reliable method for the quantification of Forchlorfenuron in fruit matrices. The presented guide, with its detailed protocols, comparative data, and clear visualizations, serves as a valuable resource for laboratories aiming to establish or verify their analytical capabilities for pesticide residue analysis. Adherence to such standardized methods is crucial for ensuring data comparability and upholding food safety standards.

References

The Gold Standard for Forchlorfenuron Analysis: A Comparative Guide to Calibration with a d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and food safety, the accurate quantification of forchlorfenuron, a synthetic plant growth regulator, is paramount. This guide provides an objective comparison of the analytical performance of forchlorfenuron calibration, highlighting the enhanced linearity and range achieved with the use of a deuterated internal standard (forchlorfenuron-d5). The inclusion of supporting experimental data and detailed protocols aims to equip analytical chemists with the necessary information for robust and reliable method development and validation.

Comparative Analysis of Calibration Linearity and Range

The use of a stable isotope-labeled internal standard, such as this compound, is a well-established technique to improve the accuracy and precision of quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The internal standard compensates for variations in sample preparation, injection volume, and matrix effects, leading to a more reliable calibration.

The following table summarizes the linearity and range of forchlorfenuron calibration from various studies, illustrating the performance with and without a d5 internal standard.

Internal StandardAnalytical MethodMatrixLinear RangeCorrelation Coefficient (R²)Limit of Quantification (LOQ)Reference
This compound MALDI-MSIOriental Melon0.1 - 20.0 mg/L0.9945 Not Reported[1]
CurcuminLC-MS/MSRat Plasma20 - 2000 ng/mL≥0.9920 ng/mL[2]
Not SpecifiedLC/TOF-MSTomato, Zucchini, Watermelon10 - 500 µg/kg>0.99910 µg/kg[3][4]
Not SpecifiedRP-HPLCKiwi, Grape, Tomato, Cucumber0.1 - 10.0 µg/mL1.00000.02 mg/kg[5]
Not SpecifiedLC-MS/MSRice, Straw, Grain, Husk, SoilNot SpecifiedNot Specified0.01 mg/kg

As evidenced in the table, the use of this compound as an internal standard resulted in a high degree of linearity (R² = 0.9945) over a relevant concentration range. While other methods also demonstrate good linearity, the inherent advantages of a stable isotope-labeled internal standard in minimizing variability provide a higher level of confidence in the quantitative results.

Experimental Protocols

A detailed methodology is crucial for replicating and validating analytical results. The following sections outline a typical experimental protocol for the analysis of forchlorfenuron using a d5 internal standard, based on published methods.

Sample Preparation and Extraction

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly employed for the extraction of forchlorfenuron from various matrices.

  • Homogenization : A representative sample (e.g., 15 g of fruit or vegetable) is homogenized.

  • Extraction : The homogenized sample is extracted with an organic solvent such as ethyl acetate or acetonitrile.

  • Salting Out : A salt mixture (e.g., magnesium sulfate, sodium chloride) is added to induce phase separation.

  • Centrifugation : The sample is centrifuged to separate the organic and aqueous layers.

  • Cleanup : The supernatant is subjected to dispersive solid-phase extraction (dSPE) with a suitable sorbent (e.g., PSA) to remove interfering matrix components.

  • Internal Standard Spiking : A known concentration of the this compound internal standard is added to the final extract before analysis.

Instrumental Analysis: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry is the preferred technique for the sensitive and selective determination of forchlorfenuron.

  • Chromatographic Separation :

    • Column : A C18 reversed-phase column is typically used.

    • Mobile Phase : A gradient elution with a binary solvent system, such as water with 0.1% formic acid and acetonitrile, is employed.

    • Flow Rate : A typical flow rate is 0.3 mL/min.

  • Mass Spectrometric Detection :

    • Ionization : Electrospray ionization (ESI) in the positive ion mode is commonly used.

    • Detection Mode : Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity.

    • MRM Transitions :

      • Forchlorfenuron: m/z 248.0 → 93.07

      • This compound: m/z 253.05 → 129.02

Experimental Workflow for Forchlorfenuron Analysis

The following diagram illustrates the logical flow of the analytical procedure for forchlorfenuron quantification.

Forchlorfenuron_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Homogenization Sample Homogenization Extraction Solvent Extraction Homogenization->Extraction QuEChERS Cleanup Dispersive SPE Cleanup Extraction->Cleanup IS_Spiking Internal Standard (d5) Spiking Cleanup->IS_Spiking LC_Separation LC Separation (C18) IS_Spiking->LC_Separation Injection MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Calibration Calibration Curve Construction MSMS_Detection->Calibration Quantification Quantification Calibration->Quantification

Figure 1. Experimental workflow for forchlorfenuron analysis.

References

The Gold Standard in Forchlorfenuron Analysis: A Comparative Guide to Quantification with Forchlorfenuron-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals demanding the highest accuracy and reliability in forchlorfenuron quantification, the use of a stable isotope-labeled internal standard, Forchlorfenuron-d5, represents the analytical gold standard. This guide provides a comprehensive comparison of analytical methodologies, highlighting the superior performance of methods incorporating this compound through supporting experimental data and detailed protocols.

The quantification of the plant growth regulator forchlorfenuron (CPPU) is critical in ensuring food safety and for research in plant biology and drug development. While various analytical methods exist, the inclusion of an isotopic internal standard like this compound significantly enhances the accuracy, precision, and robustness of the analysis, particularly when using sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Superior Performance with Isotopic Dilution

The primary advantage of using this compound lies in its ability to mimic the behavior of the native forchlorfenuron throughout the entire analytical process, from sample extraction and cleanup to chromatographic separation and mass spectrometric detection. This isotopic mimicry effectively corrects for variations in sample preparation, matrix effects, and instrument response, leading to more reliable and defensible results.

One study demonstrated a significant improvement in the linearity of the calibration curve when using this compound for the quantitative analysis of forchlorfenuron by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI). The coefficient of determination (R²) improved from 0.8198 without the internal standard to 0.9945 with its use, showcasing a substantial increase in the reliability of quantification[1]. While direct comparative studies on LOD and LOQ are not extensively published, the inherent ability of isotopic internal standards to reduce variability and matrix interference strongly suggests an improvement in these detection and quantification limits.

Comparative Analysis of Analytical Methods

The following tables summarize the performance characteristics of different analytical methods for forchlorfenuron quantification, illustrating the typical limits of detection (LOD) and quantification (LOQ) achieved.

Analytical MethodInternal StandardMatrixLODLOQReference
LC-MS/MSNot SpecifiedFruits1 µg/kg2 µg/kg[2]
LC-UVNot SpecifiedFruits5 µg/kg10 µg/kg[2]
LC-MS/MSNot SpecifiedRice, Soil0.003 mg/kg0.01 mg/kg[3]
HPLC-UVNot SpecifiedAgricultural Products0.005 µg/g-
LC/TOF-MSThis compoundVegetables-10 µg/kg (lowest validated level)[4]
MALDI-MSIThis compoundOriental Melon-0.1 mg/kg

Experimental Protocols

Method 1: Forchlorfenuron Analysis using LC-MS/MS with this compound Internal Standard (Recommended)

This protocol is based on established QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction methodology coupled with LC-MS/MS analysis, incorporating this compound for optimal accuracy.

1. Sample Preparation (QuEChERS)

  • Homogenization: Weigh 15 g of a thoroughly homogenized sample into a 50 mL centrifuge tube. For dry samples, hydration may be necessary.

  • Internal Standard Spiking: Add a known volume of this compound standard solution to the sample.

  • Extraction: Add 15 mL of 1% acetic acid in acetonitrile, 6 g of anhydrous magnesium sulfate, and 1.5 g of anhydrous sodium acetate.

  • Shaking and Centrifugation: Seal the tube, shake vigorously for 1 minute, and centrifuge at 3700 rpm for 2 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 5 mL of the supernatant to a 15 mL centrifuge tube containing 250 mg of primary secondary amine (PSA) and 750 mg of anhydrous magnesium sulfate.

  • Final Extract Preparation: Vortex the tube for 20 seconds, centrifuge at 3700 rpm for 2 minutes, and transfer 1 mL of the supernatant to an autosampler vial. Evaporate to dryness under a nitrogen stream and reconstitute in 1 mL of a suitable solvent mixture (e.g., water:methanol 9:1) for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly used.

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Forchlorfenuron Transition: m/z 248 > 129 (quantifier).

    • This compound Transition: Monitor the appropriate transition for the deuterated standard (e.g., m/z 253 > 129).

  • Quantification: Create a calibration curve by plotting the ratio of the peak area of forchlorfenuron to the peak area of this compound against the concentration of the forchlorfenuron standards.

Method 2: Forchlorfenuron Analysis using LC-MS/MS without Internal Standard (Alternative)

This protocol follows a similar sample preparation procedure but relies on external standard calibration for quantification.

1. Sample Preparation (QuEChERS)

Follow the same steps as in Method 1 for sample homogenization, extraction, and cleanup, but omit the addition of the this compound internal standard.

2. LC-MS/MS Analysis

  • Chromatographic and Mass Spectrometric Conditions: Use the same conditions as in Method 1.

  • Quantification: Prepare a calibration curve by plotting the peak area of forchlorfenuron against the concentration of the forchlorfenuron standards. It is highly recommended to use matrix-matched standards to compensate for matrix effects.

The Analytical Workflow: A Visual Guide

The following diagram illustrates the key steps in the recommended analytical workflow for the quantification of Forchlorfenuron using this compound.

Forchlorfenuron_Analysis_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization 1. Homogenization of Sample Spiking 2. Spiking with This compound Homogenization->Spiking Extraction 3. Extraction with Acetonitrile & Salts Spiking->Extraction Cleanup 4. Dispersive SPE Cleanup Extraction->Cleanup LC_Separation 5. LC Separation Cleanup->LC_Separation MS_Detection 6. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification 7. Quantification using Isotope Dilution MS_Detection->Quantification

Caption: Analytical workflow for Forchlorfenuron quantification.

Conclusion

For researchers and professionals seeking the most accurate and reliable quantification of forchlorfenuron, the use of this compound as an internal standard is unequivocally the superior approach. The implementation of an isotopic internal standard within a validated LC-MS/MS method, such as the one detailed in this guide, provides robust data, minimizes the impact of matrix effects, and ensures the highest level of confidence in analytical results. While methods without an internal standard can be employed, they are more susceptible to variability and require careful validation with matrix-matched standards to achieve acceptable performance.

References

Forchlorfenuron-d5 Versus Structural Analogue as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of forchlorfenuron, the selection of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of the performance of Forchlorfenuron-d5, a stable isotope-labeled (SIL) internal standard, against the use of a structural analogue internal standard.

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, an internal standard is essential to correct for variations that can occur during sample preparation, injection, and ionization. The ideal internal standard should mimic the analyte of interest throughout the entire analytical process. While both SIL and structural analogue internal standards are used, their ability to compensate for analytical variability differs significantly.

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis.[1] In this compound, five hydrogen atoms are replaced by deuterium atoms. This mass difference allows it to be distinguished from the native forchlorfenuron by the mass spectrometer, while its chemical and physical properties remain virtually identical. This near-identical behavior ensures that it experiences the same degree of matrix effects, extraction recovery, and ionization suppression or enhancement as the analyte, leading to more accurate and precise quantification.[2]

Structural analogue internal standards are compounds with a chemical structure similar to the analyte but with a different molecular weight. While they can be a more cost-effective option, their physicochemical properties are not identical to the analyte. This can lead to differences in extraction efficiency, chromatographic retention time, and ionization response, potentially compromising the accuracy of the results, especially in complex matrices.[2][3]

Performance Comparison: this compound vs. Structural Analogue

The following table summarizes the expected performance characteristics when using this compound versus a structural analogue as an internal standard for the quantitative analysis of forchlorfenuron. The data for the structural analogue is based on a study using curcumin as an internal standard for forchlorfenuron analysis in rat plasma. The performance of this compound is inferred from the established principles of SIL internal standards and data from similar compounds like Fenuron-d5.

Performance ParameterThis compound (Expected)Structural Analogue (e.g., Curcumin)Justification
Accuracy (% Bias) < 5%-7.5% to 2.9%This compound more accurately compensates for matrix effects and recovery losses due to its identical chemical properties.
Precision (%RSD) < 10%Intra-day: 0.8–6.5% Inter-day: 0.4–5.4%While the precision with the structural analogue is good, SIL internal standards typically provide even better precision, especially in variable matrices.
Recovery (%) Expected to closely match Forchlorfenuron82.5–93.1%As a SIL, this compound will have nearly identical extraction recovery to the analyte.
Matrix Effect High compensationModerate compensationThe primary advantage of a SIL internal standard is its ability to effectively track and correct for signal suppression or enhancement caused by the sample matrix.
Linearity (r²) > 0.999≥ 0.99Both can achieve good linearity, but the use of a SIL internal standard often results in a more robust and reproducible calibration curve across different matrices.

Experimental Protocols

Detailed methodologies for the analysis of forchlorfenuron using an internal standard are provided below.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation technique for pesticide residue analysis in various matrices.

  • Homogenization: Weigh 10 g of the homogenized sample (e.g., fruit, vegetable) into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the this compound or structural analogue working solution to each sample, calibration standard, and quality control sample.

  • Extraction: Add 10 mL of acetonitrile to the tube.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) to the tube.

  • Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a sorbent material (e.g., PSA, C18, GCB) to remove interfering matrix components.

  • Final Centrifugation: Vortex the d-SPE tube and then centrifuge. The resulting supernatant is ready for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used (e.g., 2.1 mm x 100 mm, 2.7 µm).

    • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a modifier like formic acid or ammonium formate, is commonly employed.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is generally used for forchlorfenuron.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.

    • MRM Transitions:

      • Forchlorfenuron: Precursor ion (Q1) m/z 248.0 → Product ions (Q3) m/z 129.0 (quantifier) and m/z 93.0 (qualifier).

      • This compound: Precursor ion (Q1) m/z 253.0 → Product ion (Q3) (specific to the d5-labeled fragment).

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical basis for the superiority of a stable isotope-labeled internal standard.

G cluster_0 Sample Preparation Workflow Sample Collection Sample Collection Homogenization Homogenization Sample Collection->Homogenization Internal Standard Spiking Internal Standard Spiking Homogenization->Internal Standard Spiking Extraction Extraction Internal Standard Spiking->Extraction Cleanup (d-SPE) Cleanup (d-SPE) Extraction->Cleanup (d-SPE) LC-MS/MS Analysis LC-MS/MS Analysis Cleanup (d-SPE)->LC-MS/MS Analysis

Caption: A typical experimental workflow for the analysis of forchlorfenuron using an internal standard.

G cluster_0 Rationale for SIL Internal Standard Superiority Analyte Forchlorfenuron Matrix_Effects Matrix Effects Analyte->Matrix_Effects Affected by Recovery_Variability Recovery Variability Analyte->Recovery_Variability Affected by Ionization_Efficiency Ionization Efficiency Analyte->Ionization_Efficiency Affected by SIL_IS This compound SIL_IS->Matrix_Effects Identical Effect SIL_IS->Recovery_Variability Identical Effect SIL_IS->Ionization_Efficiency Identical Effect Analog_IS Structural Analogue Analog_IS->Matrix_Effects Similar but not Identical Effect Analog_IS->Recovery_Variability Similar but not Identical Effect Analog_IS->Ionization_Efficiency Similar but not Identical Effect

Caption: Logical relationship illustrating why this compound provides superior analytical accuracy.

References

Comparative Guide to the Cross-Validation of Analytical Methods for Forchlorfenuron using Forchlorfenuron-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of analytical methodologies for the quantification of Forchlorfenuron, a synthetic plant growth regulator, utilizing its deuterated isotopologue, Forchlorfenuron-d5, as an internal standard. The use of a stable isotope-labeled internal standard is a critical component in robust analytical method development, particularly for complex matrices, as it effectively compensates for variations in sample preparation and instrument response. This document is intended for researchers, scientists, and professionals in drug development and food safety analysis who are engaged in the quantitative analysis of Forchlorfenuron.

While a direct cross-validation study between two identical analytical methods was not found in the public domain, this guide presents a comparison based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are the gold standard for this type of analysis. The principles and data presented are synthesized from various validated methods for Forchlorfenuron in different matrices.

Data Presentation: Performance of LC-MS/MS Method for Forchlorfenuron

The following table summarizes typical validation parameters for an LC-MS/MS method for the analysis of Forchlorfenuron using this compound as an internal standard. These values are representative of the performance expected from a validated method in food or biological matrices.

Validation ParameterTypical PerformanceReference
Linearity (Correlation Coefficient, r²)> 0.99[1][2]
Limit of Detection (LOD)1 - 10 µg/kg[3][4]
Limit of Quantification (LOQ)2 - 20 µg/kg[3]
Accuracy (Recovery)80 - 110%
Precision (Relative Standard Deviation, RSD)< 15%

Experimental Protocols

A detailed experimental protocol for a representative LC-MS/MS method for the analysis of Forchlorfenuron is provided below. This protocol is a composite of methodologies reported in the scientific literature.

1. Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a common sample preparation technique for pesticide residue analysis in food matrices.

  • Homogenization: A representative 10-15 g sample of the matrix (e.g., fruit, vegetable) is homogenized.

  • Extraction: The homogenized sample is placed in a 50 mL centrifuge tube with 10 mL of acetonitrile. This compound internal standard is added at a known concentration. The tube is shaken vigorously for 1 minute.

  • Salting Out: A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate) is added, and the tube is immediately shaken for 1 minute.

  • Centrifugation: The sample is centrifuged at ≥1500 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing a sorbent material (e.g., primary secondary amine (PSA) and C18) to remove interfering matrix components. The tube is vortexed and then centrifuged.

  • Final Extract: The resulting supernatant is filtered and transferred to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm × 50 mm, 1.7 µm) is typically used.

    • Mobile Phase: A gradient elution with water (containing a modifier like 0.1% formic acid or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is employed.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 1-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both Forchlorfenuron and this compound to ensure selectivity and sensitivity.

      • Forchlorfenuron: Common transitions include m/z 248 → 129 and 248 → 93.

      • This compound: The precursor ion will be shifted by +5 Da (m/z 253), and the product ions will be monitored accordingly.

    • Instrument Parameters: Parameters such as collision energy and declustering potential are optimized for each analyte to achieve maximum sensitivity.

Mandatory Visualization

Experimental Workflow for Forchlorfenuron Analysis

Forchlorfenuron Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sample Homogenized Sample add_is Add this compound Internal Standard sample->add_is extraction Acetonitrile Extraction add_is->extraction salting_out QuEChERS Salting Out extraction->salting_out centrifuge1 Centrifugation salting_out->centrifuge1 dspe d-SPE Cleanup centrifuge1->dspe centrifuge2 Centrifugation dspe->centrifuge2 final_extract Final Extract for Analysis centrifuge2->final_extract lcms LC-MS/MS Analysis (MRM Mode) final_extract->lcms data_proc Data Processing lcms->data_proc quant Quantification data_proc->quant Cytokinin Signaling Pathway Forchlorfenuron Forchlorfenuron (Synthetic Cytokinin) Receptor Cytokinin Receptor (e.g., AHKs) Forchlorfenuron->Receptor Binds to Phosphorylation Histidine Kinase Phosphorylation Receptor->Phosphorylation Activates AHP AHP (Histidine Phosphotransfer Proteins) Phosphorylation->AHP Phosphorylates ARR Type-B ARR (Response Regulators) AHP->ARR Phosphorylates Gene_Expression Cytokinin-Responsive Gene Expression (Cell Division & Growth) ARR->Gene_Expression Induces

References

Performance evaluation of Forchlorfenuron-d5 in different sample matrices

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Performance of Forchlorfenuron-d5 in Diverse Sample Matrices

For researchers, scientists, and professionals in drug development, the accurate quantification of synthetic plant growth regulators like Forchlorfenuron (CPPU) is critical. The use of a stable isotope-labeled internal standard, such as this compound, is paramount in achieving reliable and reproducible results, particularly when dealing with complex sample matrices. This guide provides a comparative evaluation of this compound performance across various matrices, supported by experimental data and detailed protocols.

The Role of this compound as an Internal Standard

This compound is an ideal internal standard for the analysis of Forchlorfenuron. Its chemical structure is nearly identical to the analyte, with five hydrogen atoms on the phenyl ring replaced by deuterium. This isotopic labeling allows it to be distinguished by mass spectrometry while ensuring it behaves similarly to the native analyte during sample preparation and analysis. This co-elution and similar behavior effectively compensate for variations in extraction recovery and matrix-induced signal suppression or enhancement, leading to more accurate and precise quantification.

Performance Evaluation Across Different Matrices

The following tables summarize the performance of analytical methods for Forchlorfenuron, highlighting instances where this compound has been utilized as an internal standard. While direct comparative data for this compound across all matrices is not always available, the data presented for Forchlorfenuron analysis provides a strong indication of the method's performance. The inclusion of this compound is expected to enhance the accuracy and precision of these methods.

Table 1: Performance in Fruit and Vegetable Matrices
Sample MatrixAnalytical MethodInternal StandardRecovery (%)Linearity (R²)LOQ (µg/kg)Precision (RSD %)
KiwifruitLC-MS/MSThis compound91.4 - 100.7≥ 0.99990.04≤ 6.0
Oriental MelonMALDI-MSIThis compound-0.9945-< 13.0
GrapesHPLC-MS/MSNot Specified91.7 - 95.6> 0.9992.04.1 - 7.3[1]
TomatoLC/TOF-MSNot Specified65 - 71[2][3]> 0.999[2][3]10< 10
ZucchiniLC/TOF-MSNot Specified80 - 87> 0.99910< 10
WatermelonLC/TOF-MSNot Specified80 - 87> 0.99910< 10
WatermelonLC-MS/MSNot Specified82 - 106-1< 18
Table 2: Performance in Environmental Matrices
Sample MatrixAnalytical MethodInternal StandardRecovery (%)Linearity (R²)LOQ (mg/kg)Precision (RSD %)
SoilLC-MS/MSNot Specified81.54 - 99.05-0.01< 4.57
Water------

Note: Specific performance data for this compound in water was not available in the searched literature. However, the principles of isotope dilution mass spectrometry strongly suggest its utility in compensating for matrix effects in environmental water samples.

Table 3: Performance in Biological Matrices
Sample MatrixAnalytical MethodInternal StandardRecovery (%)Linearity (R²)LLOQ (ng/mL)Precision (RSD %)
Rat PlasmaLC-MS/MSCurcumin82.5 - 93.1≥ 0.99200.4 - 6.5

Note: The study in rat plasma used Curcumin as an internal standard. The use of this compound would be a more appropriate choice for this analysis, as its chemical and physical properties would more closely match those of Forchlorfenuron, likely leading to improved performance.

Experimental Protocols

Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Fruits and Vegetables

This protocol is a widely adopted method for the extraction of pesticide residues from food matrices.

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution (e.g., in acetonitrile) to the sample.

  • Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate sesquihydrate) and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥ 3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, and MgSO₄).

  • Final Centrifugation: Vortex for 30 seconds and centrifuge at a high speed for 5 minutes.

  • Analysis: The supernatant is ready for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This is a common and highly sensitive technique for the quantification of Forchlorfenuron.

  • Chromatographic Column: A C18 reversed-phase column is typically used (e.g., 2.1 mm x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is common.

  • Flow Rate: A typical flow rate is around 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used.

  • Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The precursor ion for Forchlorfenuron is m/z 248, and common product ions are m/z 129 and 155. For this compound, the precursor ion would be m/z 253.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship in the analysis of Forchlorfenuron using this compound.

experimental_workflow sample Sample Matrix (e.g., Fruit, Vegetable, Soil) spike Spike with This compound sample->spike Add Internal Standard extraction QuEChERS Extraction spike->extraction cleanup Dispersive SPE Cleanup extraction->cleanup analysis LC-MS/MS Analysis cleanup->analysis quantification Quantification analysis->quantification Ratio of Analyte to Internal Standard Signal

Caption: Experimental workflow for the analysis of Forchlorfenuron using this compound.

logical_relationship cluster_analyte Forchlorfenuron (Analyte) cluster_is This compound (Internal Standard) A Precursor Ion (m/z 248) A_frag1 Product Ion 1 (m/z 129) A->A_frag1 A_frag2 Product Ion 2 (m/z 155) A->A_frag2 Quant Quantification based on Peak Area Ratio (Analyte / Internal Standard) A_frag1->Quant IS Precursor Ion (m/z 253) IS_frag1 Product Ion 1 (m/z 129) IS->IS_frag1 IS_frag2 Product Ion 2 (m/z 160) IS->IS_frag2 IS_frag1->Quant

Caption: MRM transitions for Forchlorfenuron and this compound in LC-MS/MS analysis.

References

Safety Operating Guide

Proper Disposal of Forchlorfenuron-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper handling and disposal of Forchlorfenuron-d5, this guide offers procedural, step-by-step instructions to ensure the safety of laboratory personnel and the protection of the environment.

This compound, a deuterated synthetic phenylurea cytokinin, is utilized in research for its ability to stimulate plant growth. As a suspected carcinogen and a substance toxic to aquatic life with long-lasting effects, its proper disposal is paramount.[1][2][3] Adherence to strict disposal protocols is crucial to mitigate potential risks.

Hazard Profile and Safety Precautions

Before handling this compound, it is imperative to be aware of its hazard classifications. This information dictates the necessary safety measures and disposal route.

Hazard ClassificationDescriptionSource
Carcinogenicity Suspected of causing cancer (Category 2).[1]GHS08
Aquatic Hazard Toxic to aquatic life with long-lasting effects (Chronic 2).GHS09
Acute Oral Toxicity Harmful if swallowed (Category 4).GHS07

Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including:

  • Protective gloves

  • Protective clothing

  • Eye and face protection

Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Procedure

The primary disposal method for this compound is through an approved hazardous waste program, typically involving incineration at a licensed facility. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., pipette tips, vials, absorbent paper), in a dedicated, properly labeled hazardous waste container.

    • The container must be made of a compatible material and have a secure, tight-fitting lid.

    • Ensure the waste container is clearly labeled with "Hazardous Waste" and the specific chemical name: "this compound".

  • Storage:

    • Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA must be away from drains and in a location with secondary containment to prevent environmental release in case of a spill.

    • Segregate the this compound waste from incompatible materials, particularly strong oxidizing agents.

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or another organic solvent in which it is soluble).

    • Collect the first rinseate as hazardous waste and add it to your this compound waste container. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.

    • After triple-rinsing, deface the original label on the container before disposing of it as regular laboratory glass or plastic waste, in accordance with your institution's policies.

  • Spill Management:

    • In the event of a spill, avoid generating dust.

    • Mechanically collect the spilled material using absorbent pads or other suitable means.

    • Place all contaminated materials into a labeled hazardous waste container.

    • Ventilate the area of the spill.

    • For larger spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Arranging for Pickup and Disposal:

    • Once the waste container is full (or in accordance with your institution's waste pickup schedule), arrange for its collection by your institution's hazardous waste management service.

    • Ensure all necessary paperwork is completed for the waste pickup.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Start: this compound Waste Generation B Wear Appropriate PPE (Gloves, Gown, Eye Protection) A->B C Collect Waste in a Labeled, Compatible Container B->C D Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment C->D E Is the original container empty? D->E Spill Spill Occurs D->Spill F Triple-Rinse Container with Suitable Solvent E->F Yes I Arrange for Hazardous Waste Pickup with EHS E->I No G Collect First Rinseate as Hazardous Waste F->G H Deface Label and Dispose of Empty Container Appropriately G->H H->I J Waste Transported for Incineration at a Licensed Facility I->J K End: Proper Disposal Complete J->K Spill_Proc Contain and Clean Up Spill with Appropriate Materials. Collect all waste as hazardous. Spill->Spill_Proc Yes Spill_Proc->C

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a guide. Always consult your institution's specific safety and waste disposal protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal. Local, state, and federal regulations regarding hazardous waste disposal must be followed.

References

Comprehensive Safety and Handling Guide for Forchlorfenuron-d5

Author: BenchChem Technical Support Team. Date: November 2025

For research scientists and drug development professionals, rigorous adherence to safety protocols is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Forchlorfenuron-d5, including detailed operational procedures and disposal plans.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure and ensure a safe laboratory environment. The following equipment is mandatory when handling this compound:

  • Eye and Face Protection: Wear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[1][2] In instances with a risk of splashing, a face shield must be used in addition to safety goggles.[1]

  • Hand Protection: Chemical-resistant, impervious gloves are required.[1] Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[1]

  • Body Protection: A long-sleeved laboratory coat is required. For handling larger quantities or in situations with an elevated risk of exposure, a chemical-resistant suit or coveralls should be worn.

  • Respiratory Protection: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or aerosols. If ventilation is inadequate, a full-face respirator with appropriate cartridges (e.g., type OV/AG/P99 in the US or ABEK-P2 in the EU) must be used.

Operational Plan: Step-by-Step Handling Procedures

The following protocols must be strictly followed to ensure both personnel safety and compound integrity.

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Store in a cool, dry, and well-ventilated area away from incompatible materials.

    • Keep the container tightly closed to prevent contamination and degradation.

  • Preparation and Weighing:

    • Ensure all required PPE is correctly worn before handling the compound.

    • Conduct all weighing and solution preparation inside a certified chemical fume hood to minimize inhalation exposure.

    • Use a dedicated and calibrated analytical balance.

    • Handle the solid compound carefully to avoid generating dust.

  • Dissolution and Use:

    • Consult the product's documentation for appropriate solvents.

    • Add the solvent to the weighed this compound slowly to avoid splashing.

    • If sonication is required, ensure the container is properly sealed.

    • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Contaminated Materials:

    • All disposable items that have come into contact with this compound, such as gloves, pipette tips, and weighing paper, must be collected in a designated, sealed hazardous waste container.

    • Contaminated lab coats and other reusable PPE should be professionally laundered by a service experienced in handling chemical contaminants.

  • Excess and Waste Solutions:

    • Unused portions of the compound and waste solutions must be disposed of as hazardous chemical waste.

    • Do not dispose of this compound down the drain or in regular trash.

    • Follow all local, state, and federal regulations for chemical waste disposal. This may involve collection by a licensed hazardous waste disposal company.

  • Empty Containers:

    • Rinse empty containers thoroughly with an appropriate solvent.

    • The rinsate should be collected and disposed of as hazardous waste.

    • Dispose of the cleaned container in accordance with institutional guidelines, which may permit recycling after proper decontamination.

Quantitative Safety Data

Safety precautions for this compound should be based on the toxicological data of its non-deuterated parent compound, Forchlorfenuron.

Hazard ClassificationStatementSource
Acute Oral ToxicityHarmful if swallowed.
CarcinogenicitySuspected of causing cancer.
Aquatic Hazard (Chronic)Toxic to aquatic life with long lasting effects.

Precautionary Statements:

  • P201: Obtain special instructions before use.

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P308+P313: IF exposed or concerned: Get medical advice/attention.

  • P391: Collect spillage.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Procedural Workflow

Receiving Receiving and Storage Preparation Preparation and Weighing Receiving->Preparation Dissolution Dissolution and Use Preparation->Dissolution WasteCollection Waste Collection Dissolution->WasteCollection Disposal Disposal WasteCollection->Disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.